molecular formula C10H12NO5P B1662248 (RS)-APICA CAS No. 170847-18-4

(RS)-APICA

Cat. No.: B1662248
CAS No.: 170847-18-4
M. Wt: 257.18 g/mol
InChI Key: ZNQZXIHSJUDIKL-UHFFFAOYSA-N
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Description

Rigidified analog of MPPG;  selective group II metabotropic glutamate receptor antagonist (IC50 = 30 μM) with no significant effect on group I and III mGlu receptors at concentrations up to 1 mM. Increases extracellular glutamate concentrations and possesses unusual inverse agonist-like action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-5-phosphono-2,3-dihydroindene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NO5P/c11-10(9(12)13)4-3-6-5-7(17(14,15)16)1-2-8(6)10/h1-2,5H,3-4,11H2,(H,12,13)(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQZXIHSJUDIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C1C=C(C=C2)P(=O)(O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028297
Record name 1-Amino-5-phosphono-1-indanecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170847-18-4
Record name 1-Amino-2,3-dihydro-5-phosphono-1H-indene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170847-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-5-phosphono-1-indanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pharmacological Profile of (RS)-APICA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-1-Amino-5-phosphonoindan-1-carboxylic acid , commonly known as (RS)-APICA , is a rigidified analog of (RS)-α-methyl-4-phosphonophenylglycine (MPPG) that acts as a selective antagonist for group II metabotropic glutamate receptors (mGluRs). This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and mechanism of action in the context of neuroscience research. The information is intended for researchers, scientists, and drug development professionals working in the field.

Introduction to this compound and Group II Metabotropic Glutamate Receptors

Group II mGluRs, comprising mGluR2 and mGluR3, are G-protein coupled receptors (GPCRs) that play a crucial modulatory role in glutamatergic neurotransmission. Primarily located presynaptically, their activation by the endogenous ligand glutamate leads to the inhibition of adenylyl cyclase through a Gi/o protein-dependent pathway. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent downstream effects, including the inhibition of neurotransmitter release.

This compound, as a selective antagonist of these receptors, blocks the inhibitory effects of glutamate, thereby leading to an increase in synaptic glutamate levels. This property makes it a valuable pharmacological tool for investigating the physiological and pathological roles of group II mGluRs in the central nervous system.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound. Due to the limited publicly available data specifically for this compound, the tables also include data for a well-characterized and potent group II mGluR antagonist, LY341495, for comparative purposes.

Table 1: Binding Affinity of this compound and Comparative Antagonists for Group II mGluRs

CompoundReceptor SubtypeRadioligandKᵢ (nM)Test System
This compound mGluR2/3Data Not AvailableData Not AvailableData Not Available
LY341495mGluR2[³H]LY3414951.67 ± 0.20Membranes from cells expressing human mGluR2
LY341495mGluR3[³H]LY3414950.75 ± 0.43Membranes from cells expressing human mGluR3

Table 2: Functional Activity of this compound and Comparative Antagonists at Group II mGluRs

CompoundAssay TypeReceptor SubtypeIC₅₀EffectTest System
This compound Functional AntagonismGroup II mGluRs30 µMAntagonistNot specified[1]
LY341495cAMP AccumulationmGluR221 nMAntagonistCells expressing mGluR2[2]
LY341495cAMP AccumulationmGluR314 nMAntagonistCells expressing mGluR3[2]

This compound has been noted to possess an unusual inverse agonist-like action, though quantitative data detailing this effect are limited.[1]

Mechanism of Action and Signaling Pathways

As a competitive antagonist at group II mGluRs, this compound binds to the glutamate binding site on the receptor but does not induce the conformational change necessary for G-protein activation. This prevents glutamate from binding and activating the receptor, thereby blocking the downstream signaling cascade.

The canonical signaling pathway for group II mGluRs involves:

  • Activation of the Gi/o protein.

  • Inhibition of adenylyl cyclase.

  • Reduction of intracellular cAMP levels.

  • Decreased activity of protein kinase A (PKA).

  • Modulation of downstream effectors, leading to a reduction in neurotransmitter release.

By antagonizing this pathway, this compound effectively disinhibits adenylyl cyclase, leading to a relative increase in cAMP levels and a subsequent increase in neurotransmitter release, primarily glutamate.

G_protein_signaling cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Activates APICA This compound APICA->mGluR2_3 Antagonizes G_protein Gi/o mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Vesicle Glutamate Vesicle PKA->Vesicle Inhibits Fusion Release Glutamate Release Vesicle->Release

Figure 1: Group II mGluR Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of pharmacological agents. Below are generalized protocols for key experiments used to evaluate group II mGluR antagonists like this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the target mGluR (e.g., mGluR2 or mGluR3).

  • Radioligand (e.g., [³H]LY341495).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, a fixed concentration of [³H]LY341495, and varying concentrations of this compound.

  • Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled competing ligand).

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Add scintillation cocktail to the dried filters and measure radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding_workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions start->prep_reagents incubation Incubate: Membranes + Radioligand + this compound prep_reagents->incubation filtration Filtration and Washing incubation->filtration scintillation Add Scintillation Cocktail filtration->scintillation counting Measure Radioactivity scintillation->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.
cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Materials:

  • Cells stably expressing the target mGluR (e.g., CHO or HEK293 cells).

  • Forskolin (to stimulate adenylyl cyclase).

  • A group II mGluR agonist (e.g., DCG-IV).

  • Test compound (this compound).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Add a fixed concentration of the group II mGluR agonist in the presence of forskolin.

  • Incubate to allow for changes in cAMP levels.

  • Lyse the cells and measure intracellular cAMP concentration using a suitable assay kit.

  • Plot the cAMP levels against the concentration of this compound to determine the IC₅₀ value for the antagonism of the agonist effect.

camp_assay_workflow start Start seed_cells Seed mGluR-expressing cells start->seed_cells pre_incubate Pre-incubate with this compound seed_cells->pre_incubate stimulate Stimulate with Agonist + Forskolin pre_incubate->stimulate lyse_cells Lyse Cells stimulate->lyse_cells measure_cAMP Measure cAMP Levels lyse_cells->measure_cAMP analysis Data Analysis: Determine IC50 measure_cAMP->analysis end End analysis->end

Figure 3: Experimental Workflow for a cAMP Functional Assay.

Neuroscience Applications and Future Directions

This compound's ability to selectively block group II mGluRs makes it a valuable tool for dissecting the role of these receptors in various neurological processes and disorders. It has been utilized in studies investigating:

  • Pain perception: By modulating glutamatergic signaling in pain pathways.

  • Neuroprotection: Investigating the role of glutamate excitotoxicity in neuronal injury.

  • Synaptic plasticity: Understanding the involvement of group II mGluRs in learning and memory.

  • Psychiatric disorders: Exploring the therapeutic potential of modulating glutamate transmission in conditions like anxiety and schizophrenia.

The observation of a potential inverse agonist-like activity of this compound warrants further investigation. Quantitative characterization of this property could reveal novel mechanisms of action and open new avenues for therapeutic intervention. Future research should focus on obtaining more precise binding and functional data for this compound at both mGluR2 and mGluR3 subtypes to better understand its pharmacological profile. In vivo studies, such as microdialysis coupled with electrophysiology, will be crucial to elucidate the functional consequences of this compound administration on neuronal activity and neurotransmitter levels in specific brain regions.

References

The Genesis of a Selective Tool: Unraveling the Discovery and Development of (RS)-APICA

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-APICA , a selective antagonist for group II metabotropic glutamate receptors (mGluRs), has emerged as a valuable pharmacological tool for dissecting the roles of these receptors in various physiological and pathological processes. This in-depth technical guide explores the discovery, historical development, and pharmacological characterization of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal molecule.

Discovery and Initial Synthesis: A Tale of Cyclic Analogues

The journey of this compound begins in the late 1990s with the quest for more potent and selective ligands for the then newly characterized metabotropic glutamate receptors. Researchers Da-Ming Ma and colleagues, in their seminal 1997 paper published in Bioorganic & Medicinal Chemistry Letters, reported the synthesis and biological evaluation of a series of cyclic analogues of (S)-4-carboxyphenylglycine (CPG) and (S)-α-methyl-4-carboxyphenylglycine (MCPG), known group I/II mGluR antagonists.[1] Among the novel compounds synthesized was (RS)-2-amino-5-phosphono-indan-1,5-dicarboxylic acid, which would come to be known as this compound.

The rationale behind creating these rigidified, cyclic structures was to constrain the conformational flexibility of the parent molecules, thereby potentially increasing both potency and selectivity for specific mGluR subtypes. This approach proved successful, leading to the identification of this compound as a selective antagonist for group II mGluRs.

Synthesis Protocol

The original synthesis of this compound, as described by Ma et al. (1997), involves a multi-step chemical process. While the full detailed protocol is outlined in the original publication, the key steps are summarized below. The synthesis commences with commercially available starting materials and proceeds through several intermediate compounds, culminating in the formation of the indane ring structure with the requisite amino acid and phosphonic acid functionalities.

(Note: For a detailed, step-by-step synthesis protocol, readers are directed to the original publication: Ma, D., Tian, H., & Moore, K. (1997). Synthesis and biological activity of cyclic analogues of (S)-4-carboxyphenylglycine (CPG) and (S)-α-methyl-4-carboxyphenylglycine (MCPG) as metabotropic glutamate receptor antagonists. Bioorganic & medicinal chemistry letters, 7(9), 1195-1200).

Pharmacological Profile: A Selective Antagonist of Group II mGluRs

Subsequent pharmacological characterization revealed the key properties of this compound that have made it a valuable research tool. It acts as a selective antagonist at group II metabotropic glutamate receptors, which comprise the subtypes mGluR2 and mGluR3.

Quantitative Pharmacological Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) value.

Parameter Value Receptor Target Assay Type Reference
IC50 30 µMGroup II mGluRs (mGluR2/3)Not specified in secondary sources--INVALID-LINK--, --INVALID-LINK--

This compound exhibits high selectivity for group II mGluRs, showing no significant activity at group I and group III mGluRs at concentrations up to 1 mM.[1] This selectivity is crucial for its utility in isolating the physiological roles of mGluR2 and mGluR3.

Experimental Protocols for Pharmacological Characterization

The determination of the IC50 value and selectivity of this compound would have involved standard pharmacological assays. While the specific protocols used in the original 1997 study are not detailed in the available abstracts, they would likely have included the following methodologies:

2.2.1. Radioligand Binding Assay: This technique is used to determine the affinity of a compound for a receptor. A radiolabeled ligand that is known to bind to the target receptor is incubated with a preparation of cells or membranes expressing the receptor, in the presence of varying concentrations of the test compound (this compound). The ability of this compound to displace the radiolabeled ligand is measured, and from this, its inhibitory constant (Ki), a measure of its binding affinity, can be calculated.

2.2.2. Functional Assays (e.g., Electrophysiology or Second Messenger Assays): These assays measure the functional consequence of receptor activation or inhibition. For group II mGluRs, which are negatively coupled to adenylyl cyclase, a common functional assay involves measuring changes in cyclic AMP (cAMP) levels in response to a group II mGluR agonist. The ability of this compound to block the agonist-induced decrease in cAMP would be quantified to determine its functional antagonist potency (IC50). Electrophysiological recordings from neurons can also be used to assess the ability of this compound to block the effects of group II mGluR agonists on ion channel activity or synaptic transmission.

Mechanism of Action and Signaling Pathway

As an antagonist of group II mGluRs, this compound exerts its effects by blocking the downstream signaling cascades initiated by the binding of the endogenous ligand, glutamate. Group II mGluRs are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins.

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway of group II mGluRs and the point of intervention by this compound.

mGluRII_Signaling cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Binds Gi_o Gi/o mGluR2_3->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi_o->AC Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., modulation of ion channels, gene expression) PKA->Downstream Phosphorylates RS_APICA This compound RS_APICA->mGluR2_3 Blocks

Caption: Signaling pathway of group II mGluRs and antagonism by this compound.

Upon binding of glutamate, mGluR2/3 activates the inhibitory G-protein, Gi/o. This leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). Lower cAMP levels result in decreased activity of Protein Kinase A (PKA) and subsequent alterations in the phosphorylation state and activity of various downstream effector proteins, including ion channels and transcription factors. This compound competitively binds to the glutamate binding site on mGluR2/3, preventing glutamate from activating the receptor and thereby blocking this entire signaling cascade.

In Vivo Applications and Effects

The selectivity of this compound for group II mGluRs has made it a useful tool for investigating the in vivo functions of these receptors, particularly in the context of pain and nociception.

Role in Pain Modulation

Studies have shown that this compound can modulate pain responses in various animal models. For instance, it has been reported to enhance capsaicin-induced action potentials in nociceptive fibers.[2] In models of inflammatory pain, this compound was found to prolong mechanical allodynia, a state of heightened sensitivity to mechanical stimuli.[2] These findings suggest that endogenous activation of group II mGluRs plays a role in dampening pain signals, and that blocking these receptors with this compound can exacerbate pain-like behaviors.

4.1.1. Experimental Workflow for In Vivo Pain Studies:

in_vivo_pain_workflow cluster_setup Experimental Setup cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Animal_Model Animal Model of Pain (e.g., inflammatory, neuropathic) Drug_Admin This compound or Vehicle Administration Animal_Model->Drug_Admin Behavioral_Test Nociceptive Behavioral Testing (e.g., von Frey filaments for mechanical allodynia, hargreaves test for thermal hyperalgesia) Drug_Admin->Behavioral_Test Data_Collection Data Collection (e.g., paw withdrawal threshold, latency to withdrawal) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis (Comparison between this compound and Vehicle groups) Data_Collection->Statistical_Analysis Conclusion Conclusion on the role of Group II mGluRs in the specific pain model Statistical_Analysis->Conclusion

References

(RS)-APICA: A Technical Guide to Receptor Binding Affinity, Selectivity, and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-APICA (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide), also known as SDB-001, is a potent synthetic cannabinoid that acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] First identified in 2012, it has become a compound of significant interest within the scientific community for its cannabimimetic effects. This technical guide provides a detailed overview of the receptor binding affinity and selectivity profile of this compound, outlines a representative experimental protocol for determining these parameters, and illustrates the compound's primary signaling pathway. While data on its cannabinoid receptor activity is available, a comprehensive off-target selectivity profile across a broad range of other receptors is not extensively documented in publicly available literature.

Quantitative Receptor Binding and Functional Activity

The following tables summarize the known quantitative data for this compound's interaction with cannabinoid receptors. This data is crucial for understanding its potency and potential therapeutic or toxicological effects.

Table 1: this compound Cannabinoid Receptor Binding Affinity

ParameterReceptorValue (nM)
IC₅₀CB₁175[1]
KᵢCB₂1.22

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a ligand that displaces 50% of a radiolabeled ligand from a receptor. A lower IC₅₀ value generally corresponds to a higher binding affinity. Kᵢ (Inhibition constant) is a more absolute measure of binding affinity, calculated from the IC₅₀ value.

Table 2: this compound Cannabinoid Receptor Functional Activity

ParameterReceptorValue (nM)
EC₅₀CB₁34[1]
EC₅₀CB₂29[1]

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. It is a common measure of a drug's potency.

Selectivity Profile:

Experimental Protocol: Radioligand Competition Binding Assay

The following is a detailed methodology for a standard radioligand competition binding assay, a common technique used to determine the binding affinity (Ki) of a test compound like this compound for cannabinoid receptors.

Objective: To determine the binding affinity of this compound for human CB1 and CB2 receptors by measuring its ability to displace a high-affinity radiolabeled cannabinoid agonist, such as [³H]CP-55,940.

Materials:

  • Test Compound: this compound

  • Receptor Source: Cell membranes prepared from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (specific activity ~120-180 Ci/mmol)

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid agonist (e.g., WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Total Binding: Add assay buffer, [³H]CP-55,940 (at a final concentration close to its Kd, typically ~0.5-1.0 nM), and the cell membrane preparation.

    • Non-specific Binding: Add the non-specific binding control, [³H]CP-55,940, and the cell membrane preparation.

    • Competition Binding: Add the serially diluted this compound, [³H]CP-55,940, and the cell membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the average CPM of all other wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Below is a workflow diagram for this experimental protocol.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis A Prepare this compound Serial Dilutions D Combine Reagents in 96-well Plate (Total, Non-specific, Competition) A->D B Prepare Radioligand Solution ([³H]CP-55,940) B->D C Prepare Cell Membranes (CB1 or CB2) C->D E Incubate at 30°C for 60-90 min D->E F Filter and Wash (Cell Harvester) E->F G Scintillation Counting (Measure CPM) F->G H Calculate Specific Binding G->H I Generate Competition Curve H->I J Determine IC₅₀ and Calculate Kᵢ I->J

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway of this compound

As a cannabinoid receptor agonist, this compound initiates its cellular effects by binding to and activating CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gαi/o.

Upon activation by this compound, the Gαi/o subunit dissociates from the Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream effector proteins, leading to the ultimate physiological effects of the compound.

The following diagram illustrates this primary signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol APICA This compound Receptor CB1/CB2 Receptor APICA->Receptor Binds to G_Protein Gαi/oβγ Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Modulates

Caption: Cannabinoid receptor signaling pathway.

Conclusion

This compound is a potent synthetic cannabinoid that functions as a full agonist at both CB1 and CB2 receptors, with a preference in binding affinity for the CB2 receptor. Its primary mechanism of action involves the inhibition of the adenylyl cyclase pathway through the activation of Gαi/o-coupled cannabinoid receptors. While its activity at cannabinoid receptors is well-characterized, the lack of a comprehensive public off-target selectivity profile represents a significant gap in the understanding of its full pharmacological effects. Further research is necessary to elucidate its interactions with other receptor systems to better predict its therapeutic potential and toxicological risks.

References

In Vitro Characterization of (RS)-APICA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of (RS)-APICA (N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide), a potent synthetic cannabinoid agonist. This document details its binding affinity, functional activity at cannabinoid receptors CB1 and CB2, and the associated signaling pathways. The information herein is intended to serve as a core resource for the scientific community engaged in cannabinoid research and drug development.

Quantitative Pharmacological Data

This compound, also known as SDB-001, demonstrates high affinity and potency at both human cannabinoid CB1 and CB2 receptors. The following tables summarize the key in vitro pharmacological parameters reported for this compound. It is important to note that variations in reported values can be attributed to different experimental conditions and assay formats across studies.

Table 1: Cannabinoid Receptor Binding Affinity of this compound

ParameterReceptorValueReference
Binding Affinity (Kᵢ)CB₁~1.22 nM[1]
Binding Affinity (Kᵢ)CB₂Not widely reported[1]

Table 2: Functional Activity of this compound

ParameterReceptorValueReference
Functional Potency (EC₅₀)CB₁6.89 ± 0.11 nM[1]
CB₂7.54 ± 0.11 nM[1]
Functional Potency (EC₅₀)CB₁34 nM[2]
CB₂29 nM[2]
Efficacy (Eₘₐₓ)CB₁ & CB₂Full Agonist*[1]

*Note: this compound is characterized as a full agonist, implying that it produces a maximal response similar to that of a reference full agonist in functional assays.[1] However, specific Eₘₐₓ values as a percentage of a standard agonist have not been widely reported in the reviewed literature.

Cannabinoid Receptor Signaling Pathways

As a cannabinoid receptor agonist, this compound modulates key intracellular signaling cascades. The primary mechanism involves the activation of Gαi/o-coupled G protein-coupled receptors (GPCRs), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

cluster_membrane Cell Membrane cluster_cytosol Cytosol APICA This compound CB1R CB1/CB2 Receptor APICA->CB1R Binds G_protein Gαi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates substrates

This compound signaling pathway via CB1/CB2 receptors.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled cannabinoid ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

  • Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]CP55,940.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., GF/C), and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kₑ), and either assay buffer (for total binding), the non-specific binding control, or the serially diluted this compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

start Start prep Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions start->prep setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubate Incubate at 30°C for 60-90 min setup->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters (3x with ice-cold buffer) filter->wash quantify Scintillation Counting wash->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors.

Materials:

  • Cell Line: HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Test Compound: this compound.

  • Reference Agonist: A known full cannabinoid agonist (e.g., CP55,940).

  • Stimulant: Forskolin.

  • Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, LANCE, or AlphaScreen).

  • Equipment: 384-well white plates, plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Agonist Stimulation: Remove the culture medium and add the diluted compounds to the cells. Incubate for 15-30 minutes at room temperature.

  • Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for basal controls) to stimulate adenylyl cyclase. Incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit.

  • Data Analysis: Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve. Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. Determine the EC₅₀ and Eₘₐₓ values by fitting the data to a sigmoidal dose-response curve using non-linear regression.

[³⁵S]GTPγS Binding Assay

This functional assay determines the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound by measuring its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to CB1 or CB2 receptors.[3][4] This assay measures a proximal event in the GPCR signaling cascade.[5]

Materials:

  • Cell Membranes: Membranes from cells expressing human CB1 or CB2 receptors.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

  • GDP: Guanosine 5'-diphosphate.

  • Non-specific Binding Control: A high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Equipment: 96-well plates, cell harvester with glass fiber filters, and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and the serially diluted this compound or buffer (for basal binding) or unlabeled GTPγS (for non-specific binding).

  • Pre-incubation: Incubate the plate for 15-30 minutes at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific [³⁵S]GTPγS binding. Plot the stimulated binding against the log concentration of this compound and determine the EC₅₀ and Eₘₐₓ values using non-linear regression analysis.

References

(RS)-APICA and APICA: An In-depth Technical Guide to Solubility and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility and signaling pathways of two distinct compounds often referred to by similar acronyms: (RS)-APICA, a selective group II metabotropic glutamate receptor antagonist, and APICA (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide), a synthetic cannabinoid. Due to the potential for confusion between these two molecules, this document will address both, providing clear, comparative data and detailed experimental context. The information herein is intended to support research and drug development efforts by offering a centralized resource on the physicochemical properties and biological activities of these compounds.

Compound Identification and Disambiguation

It is critical to distinguish between the two compounds to ensure accurate experimental design and interpretation of results.

  • This compound : A rigidified analog of MPPG, this compound is a selective antagonist of group II metabotropic glutamate receptors (mGluR2/3). It is a tool compound used in neuroscience research to investigate the role of these receptors in various physiological and pathological processes.

  • APICA (SDB-001) : Full chemical name N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide. This compound is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors, particularly CB1 and CB2. It is structurally related to other synthetic cannabinoids and is of interest in forensic and toxicological research.

Solubility Data

The following tables summarize the available solubility data for both this compound and APICA in various solvents. It is important to note that quantitative solubility data, particularly in DMSO, is not consistently available in the public domain. The data presented is compiled from chemical supplier technical data sheets and available literature.

Table 1: Solubility of this compound

SolventMolarityConcentrationMethodNotes
0.1 M NaOH~5 mg/mLWith sonication, warming, and pH adjustment to 11.[1]
1.1 eq. NaOH100 mM
DMSOData Not AvailableData Not Available
EthanolData Not AvailableData Not Available
MethanolData Not AvailableData Not Available

Table 2: Solubility of APICA (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide)

SolventMolarityConcentrationMethodNotes
DMSOSolubleThe term "Soluble" from some suppliers may indicate a solubility of ≥10 mg/ml.
AcetonitrileSoluble
EthanolData Not AvailableData Not Available
MethanolData Not AvailableData Not Available
WaterInsolubleExpected to be poorly soluble in aqueous solutions.

Note on Solubility Qualifiers: Some suppliers use qualitative terms to describe solubility. For instance, "Soluble" may be defined as having a solubility of ≥10 mg/ml, while "Sparingly Soluble" can range from 1-10 mg/ml. Researchers should consult the specific vendor's definitions and, where possible, determine solubility experimentally for their specific batch of compound.

Experimental Protocols

Precise and reproducible solubility data is fundamental for in vitro and in vivo studies. The following is a generalized protocol for determining the equilibrium solubility of a small molecule like APICA, based on the widely used shake-flask method followed by HPLC analysis.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method and HPLC Analysis

1. Objective: To determine the equilibrium solubility of a compound in a specific solvent (e.g., DMSO, ethanol, phosphate-buffered saline).

2. Materials:

  • Test compound (e.g., APICA)
  • Solvent of interest (e.g., HPLC-grade DMSO)
  • Vials with screw caps
  • Orbital shaker or vortex mixer
  • Centrifuge
  • Syringe filters (e.g., 0.22 µm PTFE)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes

3. Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Prepare a series of standard solutions of known concentrations for calibration curve H Generate a calibration curve from the standard solutions (Peak Area vs. Concentration) A->H B Add excess amount of the solid compound to a vial containing a known volume of solvent C Seal vials and agitate at a constant temperature for a defined period (e.g., 24-48h) to reach equilibrium B->C D Centrifuge the suspension to pellet the undissolved solid C->D E Filter the supernatant through a 0.22 µm syringe filter D->E F Dilute the clear filtrate with the solvent E->F G Analyze the diluted sample by HPLC F->G I Determine the concentration of the saturated solution from the calibration curve G->I H->I

Caption: Workflow for Equilibrium Solubility Determination.

4. Detailed Steps:

  • Calibration Curve Preparation:

    • Accurately weigh a small amount of the compound and dissolve it in the solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of at least five standard solutions covering the expected solubility range.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot the peak area versus concentration and perform a linear regression to generate a calibration curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of the solid compound to a vial containing a precise volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After the equilibration period, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed to pellet the excess solid.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Using the equation from the linear regression of the calibration curve, calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the solubility of the compound in the solvent.

Signaling Pathways

The biological effects of this compound and APICA are mediated through distinct signaling pathways.

This compound: Antagonism of Group II Metabotropic Glutamate Receptors

This compound acts as a selective antagonist at group II metabotropic glutamate receptors (mGluR2 and mGluR3). These are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase. By blocking the binding of the endogenous agonist, glutamate, this compound prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular mGluR mGluR2/3 G_protein Gi/o mGluR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Glutamate Glutamate Glutamate->mGluR Agonist APICA This compound APICA->mGluR Antagonist ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Modulation of Ion Channels and Gene Expression PKA->CellularResponse

Caption: this compound Signaling Pathway.

APICA: Agonism of Cannabinoid Receptor 1 (CB1)

APICA is a potent agonist of the cannabinoid receptor 1 (CB1), which is also a GPCR. The CB1 receptor is primarily coupled to the inhibitory G-protein, Gi/o. Activation of the CB1 receptor by an agonist like APICA leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channels, ultimately resulting in a reduction of neurotransmitter release.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gi/o CB1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_Release K_channel->Neurotransmitter_Release APICA APICA APICA->CB1R Agonist ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA PKA->Neurotransmitter_Release

Caption: APICA CB1 Receptor Signaling Pathway.

Conclusion

This guide highlights the critical importance of correctly identifying this compound and APICA in a research context. While both are valuable tool compounds, their distinct mechanisms of action and differing physicochemical properties, including solubility, necessitate careful consideration in experimental planning. The provided solubility data, though not exhaustive, offers a starting point for researchers, and the detailed experimental protocol for solubility determination provides a framework for generating reliable, in-house data. The signaling pathway diagrams offer a visual representation of their biological effects, aiding in the interpretation of experimental outcomes. Further research is warranted to establish more comprehensive, quantitative solubility profiles for these compounds in a wider range of pharmaceutically relevant solvents.

References

(RS)-APICA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-1-Amino-5-phosphonoindan-1-carboxylic acid , commonly known as (RS)-APICA , is a potent and selective antagonist of Group II metabotropic glutamate receptors (mGluRs). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its use in research settings. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties and Data

This compound is a rigid analog of (RS)-α-methyl-4-phosphonophenylglycine (MPPG), designed to have high selectivity for Group II mGluRs (mGlu2 and mGlu3). Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 170847-18-4[1][2]
Molecular Weight 257.18 g/mol [1]
Molecular Formula C₁₀H₁₂NO₅P[1]
IUPAC Name (1RS)-1-amino-5-phosphono-2,3-dihydro-1H-indene-1-carboxylic acid
SMILES C1C(C2=CC(=C(C=C2)P(=O)(O)O)C1)C(N)(C(=O)O)
IC₅₀ 30 µM (for Group II mGluRs)
Solubility Soluble to 100 mM in 1.1 eq. NaOH

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at Group II metabotropic glutamate receptors. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through a Gαi/o subunit.

Upon binding of an agonist, such as glutamate, Group II mGluRs initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).

As an antagonist, this compound binds to the receptor but does not elicit a functional response. Instead, it blocks the binding of endogenous glutamate, thereby preventing the activation of this signaling pathway. This leads to a disinhibition of adenylyl cyclase, maintaining or increasing cAMP levels and PKA activity.

The following diagram illustrates the signaling pathway of Group II mGluRs and the inhibitory effect of this compound.

mGluRII_Signaling cluster_intracellular Intracellular Space Glutamate Glutamate mGluRII Group II mGluR (mGlu2/3) Glutamate->mGluRII Binds & Activates APICA This compound APICA->mGluRII Binds & Blocks Gi_o Gαi/o mGluRII->Gi_o Activates AC_active Adenylyl Cyclase (active) Gi_o->AC_active Inhibits AC_inactive Adenylyl Cyclase (inactive) cAMP cAMP AC_active->cAMP Converts ATP ATP PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) Cellular_Response ↓ Cellular Response PKA_active->Cellular_Response

Caption: Group II mGluR signaling and antagonism by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.

In Vivo Microdialysis for Extracellular Glutamate Measurement

This protocol is adapted from the study by Xi et al. (2002), which investigated the role of Group II mGluRs in modulating extracellular glutamate in the nucleus accumbens.

Objective: To measure the effect of this compound on extracellular glutamate levels in a specific brain region of a freely moving animal.

Materials:

  • This compound

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4-mm tip)

  • Syringe pump

  • Fraction collector

  • HPLC system with fluorescence detection

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetics

Procedure:

  • Animal Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens). Allow for a recovery period of at least 5-7 days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a flow rate of 1-2 µl/min. Allow the system to equilibrate for at least 2 hours to obtain a stable baseline.

  • Baseline Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes).

  • This compound Administration: Administer this compound through the microdialysis probe (reverse dialysis) at the desired concentration.

  • Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals for the desired duration of the experiment.

  • Sample Analysis: Analyze the dialysate samples for glutamate concentration using an HPLC system with a fluorescence detector after derivatization with o-phthaldialdehyde.

Experimental Workflow:

Microdialysis_Workflow A 1. Stereotaxic Surgery: Implant guide cannula B 2. Recovery Period (5-7 days) A->B C 3. Microdialysis Probe Insertion B->C D 4. aCSF Perfusion & Equilibration (~2 hours) C->D E 5. Baseline Sample Collection (3 x 20 min) D->E F 6. This compound Administration (Reverse Dialysis) E->F G 7. Post-Administration Sample Collection F->G H 8. HPLC Analysis of Glutamate G->H

Caption: Workflow for in vivo microdialysis with this compound.

Synthesis of this compound

The synthesis of this compound was first described by Ma et al. (1997). The following is a generalized representation of the synthetic scheme. For detailed reaction conditions, please refer to the original publication.

Synthetic Scheme:

The synthesis involves several steps, typically starting from a substituted indanone. The key steps include the formation of a hydantoin, followed by phosphonylation and subsequent hydrolysis to yield the final amino acid product.

Synthesis_Scheme Start Substituted Indanone Step1 Hydantoin Formation Start->Step1 Intermediate1 Indanyl-hydantoin Step1->Intermediate1 Step2 Phosphonylation Intermediate1->Step2 Intermediate2 Phosphonylated Indanyl-hydantoin Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Final This compound Step3->Final

Caption: Generalized synthetic scheme for this compound.

This technical guide provides foundational information for the use of this compound in a research context. For specific applications and further details, consulting the primary literature is highly recommended.

References

(RS)-APICA: A Technical Guide to its Therapeutic Potential as a Group II Metabotropic Glutamate Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-APICA ((RS)-1-Amino-5-phosphonoindan-1-carboxylic acid) is a potent and selective antagonist of group II metabotropic glutamate receptors (mGluR2 and mGluR3). As a rigidified analog of (RS)-α-methyl-4-phosphonophenylglycine (MPPG), it offers a valuable pharmacological tool for investigating the physiological and pathophysiological roles of group II mGluRs. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, potential therapeutic applications, and detailed experimental protocols. The information presented herein is intended to support researchers in designing and executing studies to further elucidate the therapeutic utility of targeting group II mGluRs with compounds like this compound.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS) and exerts its effects through both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR family is divided into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways. Group II mGluRs, comprising mGluR2 and mGluR3, are Gi/o-coupled receptors that are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit glutamate release. This modulatory role in glutamatergic neurotransmission has positioned group II mGluRs as attractive therapeutic targets for a range of neurological and psychiatric disorders.

This compound has emerged as a key pharmacological tool for studying the function of these receptors. Its selectivity for group II mGluRs over other mGluR subtypes and its antagonist properties make it an invaluable compound for dissecting the contributions of mGluR2 and mGluR3 to synaptic plasticity, neuronal excitability, and various disease states. This guide will delve into the technical details of this compound's pharmacology and its potential for therapeutic development.

Mechanism of Action

This compound functions as a selective antagonist at group II metabotropic glutamate receptors. Its primary mechanism involves competitively blocking the binding of glutamate to mGluR2 and mGluR3, thereby preventing the activation of these receptors.

Signaling Pathway

Group II mGluRs are coupled to the Gi/o family of G proteins. Upon activation by glutamate, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also directly modulate the activity of ion channels, leading to the inhibition of voltage-gated calcium channels (Cav) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. By antagonizing these receptors, this compound blocks these downstream signaling events, leading to a disinhibition of glutamate release and modulation of neuronal excitability. The compound has also been reported to possess an unusual inverse agonist-like action.

Group_II_mGluR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Binds & Activates RS_APICA RS_APICA RS_APICA->mGluR2_3 Blocks G_protein Gαi/o-Gβγ mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Gβγ inhibits K_channel K⁺ Channel G_protein->K_channel Gβγ activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts Ca_ion Ca_channel->Ca_ion Influx K_ion K_channel->K_ion Efflux Glutamate_Vesicle Glutamate Vesicle Ca_ion->Glutamate_Vesicle Triggers release Glutamate_Release ↓ Glutamate Release Glutamate_Vesicle->Glutamate_Release

Caption: this compound blocks the glutamate-mediated activation of mGluR2/3 and its downstream signaling.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Pharmacology of this compound

ParameterReceptor/AssayValueReference
IC50 Group II mGluRs30 µM
Selectivity No significant effect on group I and III mGluRsUp to 1 mM

Table 2: In Vivo Data for this compound

ModelSpeciesAdministrationDoseEffectReference
Capsaicin-induced nociceptionRatIntraplantar100 µMIncreased capsaicin-induced nociceptive behaviors and nociceptor activity

Potential Therapeutic Applications

The role of group II mGluRs in modulating glutamate neurotransmission suggests their involvement in a variety of CNS disorders. As an antagonist of these receptors, this compound has potential therapeutic applications in conditions where a facilitation of glutamate release or a reduction of presynaptic inhibition may be beneficial.

Pain

Preclinical studies have indicated that antagonism of group II mGluRs can modulate nociceptive signaling. For instance, this compound has been shown to enhance capsaicin-induced action potentials in nociceptive fibers. This suggests that blocking group II mGluRs could be a strategy for modulating pain pathways, although the precise therapeutic application (e.g., for acute vs. chronic pain) requires further investigation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide generalized protocols for key experiments involving this compound.

Radioligand Binding Assay for Group II mGluRs

This protocol describes a competitive binding assay to determine the affinity of this compound for mGluR2/3.

Radioligand_Binding_Assay_Workflow Prepare_Membranes 1. Prepare cell membranes expressing mGluR2 or mGluR3 Prepare_Reagents 2. Prepare assay buffer, radioligand (e.g., [³H]LY341495), and this compound solutions Prepare_Membranes->Prepare_Reagents Incubation 3. Incubate membranes, radioligand, and varying concentrations of this compound Prepare_Reagents->Incubation Filtration 4. Separate bound and free radioligand by rapid filtration Incubation->Filtration Scintillation_Counting 5. Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation_Counting Data_Analysis 6. Analyze data to determine IC₅₀ and Ki values Scintillation_Counting->Data_Analysis

Caption: Workflow for a radioligand binding assay to determine the affinity of this compound.

Materials:

  • Cell membranes expressing recombinant human or rat mGluR2 or mGluR3

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2

  • Radioligand: [3H]LY341495 (a potent group II mGluR antagonist)

  • This compound

  • Non-specific binding control: A high concentration of a known group II mGluR ligand (e.g., 10 µM DCG-IV)

  • 96-well filter plates (e.g., GF/B)

  • Liquid scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound at various concentrations (typically in a serial dilution) or vehicle (for total binding) or non-specific binding control.

    • Radioligand at a fixed concentration (typically at or below its Kd value).

    • Cell membranes (typically 20-50 µg of protein per well).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Analgesia Model: Capsaicin-Induced Nocifensive Behavior

This protocol outlines a method to assess the effect of this compound on capsaicin-induced pain-like behaviors in rats.

In_Vivo_Analgesia_Workflow Acclimatization 1. Acclimatize rats to the experimental environment Drug_Administration 2. Administer this compound or vehicle (e.g., intraplantar injection) Acclimatization->Drug_Administration Capsaicin_Injection 3. Inject capsaicin into the hind paw Drug_Administration->Capsaicin_Injection Behavioral_Observation 4. Observe and quantify nocifensive behaviors (e.g., flinching, licking) Capsaicin_Injection->Behavioral_Observation Data_Analysis 5. Compare behavioral scores between treatment groups Behavioral_Observation->Data_Analysis

Caption: Workflow for an in vivo analgesia study using the capsaicin model.

Materials:

  • Adult male Sprague-Dawley rats (200-250 g)

  • This compound solution (e.g., 100 µM in saline)

  • Vehicle solution (saline)

  • Capsaicin solution (e.g., 0.1% in saline with 1% ethanol and 1% Tween 80)

  • Observation chambers with a clear floor

  • Video recording equipment (optional)

Procedure:

  • Acclimatization: Acclimate the rats to the observation chambers for at least 30 minutes on two consecutive days before the experiment.

  • Drug Administration: On the day of the experiment, administer this compound or vehicle via the desired route (e.g., intraplantar injection into the hind paw) at a specific time before the capsaicin challenge.

  • Capsaicin Injection: At the designated time after drug administration, inject a small volume (e.g., 10 µL) of capsaicin solution into the plantar surface of the same hind paw.

  • Behavioral Observation: Immediately after the capsaicin injection, place the rat in the observation chamber and record the number of flinches and the cumulative time spent licking the injected paw for a defined period (e.g., 5-10 minutes).

  • Data Analysis: Compare the behavioral scores (number of flinches and licking time) between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Synthesis

This compound can be synthesized as a rigidified analog of MPPG. A general synthetic scheme is described in the literature, for example, by Ma et al. in Bioorganic & Medicinal Chemistry Letters (1997). The synthesis typically involves the construction of the indane ring system followed by the introduction of the amino, carboxylic acid, and phosphonic acid functionalities.

Conclusion

This compound is a valuable pharmacological tool for the investigation of group II metabotropic glutamate receptors. Its selectivity and antagonist properties allow for the precise dissection of the roles of mGluR2 and mGluR3 in health and disease. The information and protocols provided in this technical guide are intended to facilitate further research into the therapeutic potential of targeting this important receptor class. Further studies are warranted to fully characterize the quantitative pharmacology of this compound and to explore its efficacy in a broader range of preclinical models of CNS disorders.

Review of literature on (RS)-APICA studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Review of the Synthetic Cannabinoid (RS)-APICA for Researchers and Drug Development Professionals

This compound (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide), also known as SDB-001 and 2NE1, is a potent synthetic cannabinoid agonist that targets both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] First identified in Japan in 2012 in synthetic cannabis products, APICA has garnered significant interest within the scientific community due to its robust cannabimimetic effects.[3][4] This technical guide provides a comprehensive overview of the available literature on this compound, summarizing its pharmacological data, outlining experimental protocols for its study, and visualizing its metabolic and signaling pathways.

Quantitative Pharmacological Data

APICA demonstrates high potency at both human CB1 and CB2 receptors, acting as a full agonist.[2] The quantitative data from in vitro pharmacological assays are summarized in the tables below. Variations in reported values can be attributed to different experimental setups and assay conditions.

Table 1: Cannabinoid Receptor Binding Affinity and Functional Potency of this compound

ParameterReceptorValue
IC₅₀ CB₁175 nM[2]
EC₅₀ CB₁34 nM[2]
EC₅₀ CB₂29 nM[2]
Kᵢ CB₁~1.22 nM[5]

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. Kᵢ: Inhibitory constant.

Table 2: Comparative Potency of APICA and Other Synthetic Cannabinoids at the CB1 Receptor

CompoundIC₅₀ at CB₁
This compound 175 nM[2]
JWH-018 169 nM[2]
APINACA (AKB48) 824 nM[2]

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of synthetic cannabinoids like APICA. Below are generalized yet detailed methodologies for key experiments, based on standard practices in the field.

In Vitro Cannabinoid Receptor Functional Assay (Fluorometric Membrane Potential Assay)

This assay measures the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels upon cannabinoid receptor activation, leading to membrane hyperpolarization, which is detected by a fluorescent dye.

Materials:

  • Human embryonic kidney (HEK-293) cells stably co-expressing the human CB1 or CB2 receptor and GIRK channels.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).

  • This compound and reference compounds (e.g., CP-55,940 as a full agonist).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the HEK-293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare the membrane potential dye solution in the assay buffer according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate the plate at 37°C for 60 minutes.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Initiate the automated addition of the compounds to the cell plate.

    • Continuously record the fluorescence signal for 3-5 minutes post-addition.

  • Data Analysis: The change in fluorescence is proportional to the change in membrane potential. Calculate the response over baseline and plot the concentration-response curves. Determine the EC₅₀ values using a non-linear regression model (e.g., four-parameter logistic equation).

In Vivo Behavioral Assessment in Rats

In vivo studies in rats have demonstrated that APICA produces effects similar to those of cannabis.[2] A common method to assess these effects is the "tetrad" assay, which measures four key physiological and behavioral responses.

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Procedure:

  • Drug Administration: Dissolve this compound in a suitable vehicle (e.g., a mixture of ethanol, Kolliphor EL, and saline). Administer the drug via intraperitoneal (i.p.) injection. A vehicle-only group should be used as a control.

  • Behavioral Testing (30 minutes post-injection):

    • Locomotor Activity: Place the rat in an open-field arena and record its movement for a set period (e.g., 10 minutes) using an automated tracking system. A decrease in distance traveled indicates hypoactivity.

    • Catalepsy: Assess the time it takes for the rat to remove its forepaws from an elevated bar (e.g., a 3 cm high wooden bar). Increased latency to movement is indicative of catalepsy.

    • Analgesia (Tail-flick or Hot-plate test):

      • Tail-flick: Apply a focused beam of heat to the rat's tail and measure the latency to flick the tail away.

      • Hot-plate: Place the rat on a heated surface (e.g., 52-55°C) and record the time until it licks its hind paw or jumps. An increased latency in either test indicates analgesia.

    • Hypothermia: Measure the rat's core body temperature using a rectal probe. A decrease in body temperature is a characteristic effect of CB1 agonists.

  • Data Analysis: Compare the results from the APICA-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Synthesis, Metabolism, and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the synthesis workflow, metabolic fate, and signaling mechanisms of this compound.

Synthesis Workflow

The synthesis of N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) typically follows a two-step process involving N-alkylation of the indole ring followed by amidation at the 3-position.

Synthesis_Workflow Indole Indole PentylIndole 1-Pentyl-1H-indole Indole->PentylIndole 1. NaH 2. 1-Bromopentane CarboxylicAcid 1-Pentyl-1H-indole-3-carboxylic acid PentylIndole->CarboxylicAcid Vilsmeier-Haack or Grignard with CO2 APICA This compound CarboxylicAcid->APICA 1. SOCl2 or EDC/HOBt 2. Adamantan-1-amine Metabolic_Pathway APICA This compound Hydroxypentyl Hydroxypentyl Metabolites APICA->Hydroxypentyl Hydroxylation Hydroxyadamantyl Hydroxyadamantyl Metabolites APICA->Hydroxyadamantyl Hydroxylation Despentyl N-Despentyl Metabolite APICA->Despentyl N-Dealkylation DiHydroxy Di/Tri-hydroxylated Metabolites Hydroxypentyl->DiHydroxy Further Hydroxylation Hydroxyadamantyl->DiHydroxy Further Hydroxylation Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol APICA This compound CB1R CB1/CB2 Receptor APICA->CB1R Binds G_protein Gαi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activates cAMP cAMP PKA PKA cAMP->PKA Activates Transcription Gene Transcription (Cellular Effects) MAPK->Transcription

References

Methodological & Application

Application Notes and Protocols for (RS)-APICA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound name (RS)-APICA is associated with two distinct molecules in scientific literature. The first, (RS)-1-Amino-5-phosphonoindan-1-carboxylic acid, is a selective metabotropic glutamate receptor (mGluR) antagonist[1][2]. The second, and more recently prominent in forensic and pharmacological contexts, is N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide , a potent synthetic cannabinoid agonist[3][4]. These application notes will focus exclusively on the synthetic cannabinoid, as it is the more likely compound of interest in modern drug development and toxicology research.

Introduction to this compound (Cannabinoid Agonist)

This compound, also known as SDB-001 or 2NE1, is a synthetic cannabinoid featuring an indole core structure[3]. It was first identified in Japan in 2012 as an ingredient in synthetic cannabis smoking blends[3][4][5]. Pharmacologically, it acts as a potent full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors[3][4]. Its high affinity and efficacy at these receptors are responsible for its strong cannabis-like effects[4].

The activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. This typically involves coupling to pertussis toxin-sensitive Gi/Go proteins, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, modulation of ion channels (e.g., inhibition of Ca2+ channels and activation of K+ channels), and stimulation of the mitogen-activated protein kinase (MAPK) pathway[6][7]. Understanding these mechanisms is crucial for characterizing the cellular impact of this compound.

Quantitative Pharmacological Data

The following data, derived from in vitro studies, summarize the binding affinity and functional potency of this compound at human cannabinoid receptors. This information is critical for designing experiments, particularly for determining appropriate concentration ranges.

ParameterReceptorValueReference
Binding Affinity (IC₅₀) hCB₁175 nM[3][4]
Functional Potency (EC₅₀) hCB₁34 nM[3][4]
Functional Potency (EC₅₀) hCB₂29 nM[3][4]
  • IC₅₀ (Half maximal inhibitory concentration): Concentration of the drug required to displace 50% of a specific radioligand from the receptor.

  • EC₅₀ (Half maximal effective concentration): Concentration of the drug that provokes a response halfway between the baseline and maximum effect.

Signaling and Experimental Workflow Diagrams

Cannabinoid Receptor Signaling Pathway

The diagram below illustrates the canonical signaling pathway initiated by the binding of this compound to CB1/CB2 receptors.

APICA_Signaling_Pathway Canonical Signaling Pathway of this compound cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor CB1 / CB2 Receptor g_protein Gi/o Protein (α, βγ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αi/o inhibits ion_channel Ion Channels (Ca²⁺, K⁺) g_protein->ion_channel βγ modulates mapk MAPK Pathway (p-ERK ↑) g_protein->mapk βγ activates camp cAMP ↓ ac->camp response Cellular Response (e.g., Inhibition of Neurotransmitter Release) ion_channel->response apica This compound apica->receptor Binds camp->response mapk->response

Caption: Canonical signaling pathway of this compound at cannabinoid receptors.

General Experimental Workflow

The following flowchart outlines a typical experimental process for evaluating the effects of this compound on a selected cell line.

Experimental_Workflow General Experimental Workflow cluster_assays Downstream Assays start Start: Select Cell Line (e.g., HEK293-hCB1, SH-SY5Y, Glioblastoma cells) culture Cell Seeding & Culture (Allow cells to adhere/stabilize) start->culture treat Treatment with this compound (Dose-response or time-course) culture->treat incubate Incubation (e.g., 24, 48, 72 hours) treat->incubate viability Cell Viability Assay (e.g., MTT, MTS) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V / PI) incubate->apoptosis western Western Blot (e.g., for p-ERK, Caspase-3) incubate->western analysis Data Collection & Analysis viability->analysis apoptosis->analysis western->analysis end End: Interpretation of Results analysis->end

Caption: General experimental workflow for studying this compound in cell culture.

Detailed Experimental Protocols

These protocols provide a framework for assessing the cellular effects of this compound. It is essential to optimize parameters such as cell density, drug concentration, and incubation time for each specific cell line and experimental question.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells[8].

Materials:

  • Selected cell line (e.g., human glioblastoma SF126 or U87-MG cells[8])

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium. Include wells with medium only for blank measurements.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. A suggested starting range, based on EC₅₀ values, would be 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100. Plot the results to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Selected cell line and culture reagents

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed approximately 1-2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound (e.g., based on the IC₅₀ from the viability assay) and a vehicle control for 24-48 hours.

  • Cell Harvesting: After treatment, collect the culture medium from each well (which contains floating apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with their corresponding supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.

  • Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Protocol 3: Western Blot Analysis of ERK1/2 Phosphorylation

Principle: Western blotting is used to detect changes in the expression and activation state of specific proteins. Since cannabinoid receptors can signal through the MAPK pathway, measuring the phosphorylation of ERK1/2 (p-ERK) relative to total ERK1/2 can serve as a marker for receptor activation and downstream signaling.

Materials:

  • Selected cell line and culture reagents

  • This compound stock solution

  • 6-well plates or larger culture dishes

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE equipment (gels, running buffer, etc.)

  • Western blot transfer system (membranes, transfer buffer)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-Total ERK1/2, Mouse anti-GAPDH (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. For signaling studies, cells are often serum-starved for a few hours before treatment. Treat cells with this compound (e.g., 100 nM) for short time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: After treatment, place plates on ice, aspirate the medium, and wash cells with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the protein) to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control like GAPDH to ensure equal protein loading and to quantify the relative phosphorylation level.

References

Preparation of (RS)-APICA Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-APICA is a selective antagonist for group II metabotropic glutamate receptors (mGluRs), making it a valuable tool in neuroscience research and drug development for studying the physiological and pathological roles of these receptors. Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of a 10 mM stock solution of this compound, including necessary calculations, safety precautions, and handling procedures.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound and the preparation of a 10 mM stock solution are summarized in the table below.

ParameterValueReference
This compound Molecular Weight 257.18 g/mol [1][2]
This compound Formula C10H12NO5P[1][2]
Solubility Soluble up to 100 mM in 1.1 equivalents of NaOH[1]
Storage of Powder Desiccate at +4°C[1]
Target Stock Concentration 10 mMN/A
Solvent 1.1 equivalents of NaOH in high-purity water[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound. It is recommended to prepare the solution fresh for each experiment. If storage is necessary, it should be for a short term at -20°C or -80°C, and the stability under these conditions should be validated.

Materials and Equipment
  • This compound powder

  • Sodium hydroxide (NaOH) pellets or a standardized NaOH solution (e.g., 1 M)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Volumetric flasks (appropriate sizes)

  • Pipettes and sterile, filtered pipette tips

  • Microcentrifuge tubes or amber glass vials for storage

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Step-by-Step Procedure
  • Calculate the required amount of this compound:

    • To prepare 1 mL (0.001 L) of a 10 mM (0.01 mol/L) stock solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.01 mol/L x 0.001 L x 257.18 g/mol = 0.0025718 g = 2.57 mg

  • Prepare the 1.1 equivalents NaOH solution:

    • First, prepare a 1 M NaOH stock solution by dissolving 40.00 g of NaOH pellets in high-purity water to a final volume of 1 L.

    • For each mole of this compound, 1.1 moles of NaOH are required. For a 10 mM solution of this compound, a final NaOH concentration of 11 mM is needed.

    • To prepare 1 mL of the final stock solution, you will need to add an appropriate volume of a stock NaOH solution to achieve the final concentration. It is often practical to prepare a slightly larger volume of the NaOH solution for ease of handling and pH adjustment.

  • Dissolve this compound in the NaOH solution:

    • Carefully weigh 2.57 mg of this compound powder and place it in a suitable container (e.g., a microcentrifuge tube).

    • Add a small volume of high-purity water (e.g., 800 µL for a final volume of 1 mL).

    • Add the calculated amount of 1 M NaOH stock solution to achieve a final concentration of 11 mM. For 1 mL final volume, this would be 11 µL of 1 M NaOH.

    • Vortex the solution until the this compound powder is completely dissolved. Gentle warming may be applied if necessary, but the stability of this compound to heat should be considered.

    • Adjust the final volume to 1 mL with high-purity water.

    • Verify the pH of the solution.

  • Storage of the Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C. Before use, thaw the solution at room temperature and vortex briefly.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound powder and NaOH solutions.

  • Handle the powdered form of this compound in a chemical fume hood to avoid inhalation of the powder.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with extreme care. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information before handling.

  • Dispose of all chemical waste according to your institution's guidelines.

Visualizations

Workflow for this compound Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage calc Calculate required This compound and NaOH weigh Weigh this compound powder calc->weigh prep_naoh Prepare NaOH solution calc->prep_naoh add_water Add high-purity water weigh->add_water add_naoh Add NaOH solution prep_naoh->add_naoh add_water->add_naoh dissolve Vortex to dissolve add_naoh->dissolve adjust_vol Adjust final volume dissolve->adjust_vol aliquot Aliquot into single-use tubes adjust_vol->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Context (Illustrative)

As this compound is a group II mGluR antagonist, its mechanism of action involves blocking the signaling pathways activated by these receptors. The following diagram illustrates a simplified, representative signaling pathway for group II mGluRs.

G Simplified Group II mGluR Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular mGluR Group II mGluR Gi Gi protein mGluR->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Glutamate Glutamate (Agonist) Glutamate->mGluR APICA This compound (Antagonist) APICA->mGluR

Caption: Inhibition of Group II mGluR signaling by this compound.

References

Application Notes: (RS)-APICA in Electrophysiology Patch Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(RS)-APICA (also known as SDB-001 or N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide) is a potent synthetic indole-based agonist for the cannabinoid receptors CB1 and CB2.[1][2] Its high affinity and efficacy as a full agonist make it a valuable tool for investigating the function of the endocannabinoid system in various physiological and pathological processes.[2] These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its application in electrophysiology, specifically using the patch clamp technique to study its effects on ion channel function.

Pharmacological Profile

This compound is a non-selective agonist, demonstrating robust binding affinity and functional potency at both CB1 and CB2 receptors.[2] Structurally, it is related to other synthetic cannabinoids and features an indole core.[1] The primary mechanism of action for cannabinoid receptor agonists like APICA involves the activation of Gαi/o-coupled G protein-coupled receptors (GPCRs). This activation typically leads to the inhibition of adenylyl cyclase, a reduction in cyclic adenosine monophosphate (cAMP) levels, and subsequent modulation of various ion channels. Specifically, this signaling cascade results in the inhibition of voltage-sensitive calcium channels (N-type, P/Q-type, and L-type) and D-type outward potassium channels, alongside the activation of G protein-activated inwardly rectifying potassium channels (GIRKs).[3]

Quantitative Data Summary

The following table summarizes the key pharmacological parameters for this compound. Note that variations in reported values can be attributed to different experimental conditions and assay formats.

ParameterCB1 ReceptorCB2 ReceptorReference
Binding Affinity (Ki) ~1.22 nMNot widely reported[2]
Functional Potency (EC50) 34 nM29 nM[1]
Functional Potency (EC50) 6.89 ± 0.11 nM7.54 ± 0.11 nM[2]
Inhibitory Concentration (IC50) 175 nMNot widely reported[1]

Protocols for Patch Clamp Electrophysiology

The patch clamp technique is a versatile tool for studying ion channel behavior in excitable cells like neurons and cardiomyocytes.[4][5] The whole-cell configuration is most commonly used to study the global electrical behavior of a cell and is ideal for investigating the effects of compounds like this compound on multiple ion channel populations simultaneously.[5][6]

Objective: To characterize the effects of this compound on voltage-gated calcium and potassium channels in a neuronal cell line (e.g., HEK293 cells stably expressing human CB1 receptors and the ion channel of interest, or primary cultured neurons).

Materials

  • Cells: Cultured neurons or a suitable cell line expressing cannabinoid receptors.

  • This compound Stock Solution: 10 mM stock in DMSO, stored at -20°C.

  • External (Bath) Solution (aCSF): Composition in mM: 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[6] Osmolarity should be adjusted to ~310 mOsm and pH to 7.4. The solution should be continuously bubbled with 95% O2 / 5% CO2.

  • Internal (Pipette) Solution: Composition in mM: 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 Mg-ATP, and 0.5 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.[7]

  • Equipment: Patch clamp amplifier, digitizer, microscope, micromanipulator, perfusion system, and data acquisition software (e.g., pCLAMP).[4][7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Cell Preparation (Plating & Culture) prep_sol Solution Preparation (Internal & External) prep_pipette Pipette Pulling & Fire-Polishing prep_drug Prepare APICA Dilutions patch Approach Cell & Form Gigaohm Seal prep_drug->patch whole_cell Establish Whole-Cell Configuration patch->whole_cell baseline Record Baseline Currents/Voltage whole_cell->baseline application Apply this compound via Perfusion System baseline->application record Record Post-Drug Activity application->record analyze Analyze Currents (Amplitude, Kinetics) record->analyze stats Statistical Analysis (e.g., Paired t-test) analyze->stats visualize Data Visualization (Graphs & Charts) stats->visualize

Caption: Workflow for a whole-cell patch clamp experiment.

Protocol: Whole-Cell Voltage Clamp

  • Preparation:

    • Prepare fresh external and internal solutions daily. Filter the internal solution.[7]

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution.[8]

    • Prepare serial dilutions of this compound in the external solution from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

    • Mount the cultured cells on the microscope stage and perfuse with external solution.

  • Establishing a Recording:

    • Fill a micropipette with the internal solution and mount it on the holder. Apply slight positive pressure.[8]

    • Using the micromanipulator, approach a target cell. A change in the test pulse amplitude indicates contact with the cell membrane.[7]

    • Release the positive pressure and apply gentle suction to form a high-resistance seal (≥ 1 GΩ), known as a "giga-seal".[7][8]

    • Once a stable giga-seal is formed, apply brief, strong suction to rupture the membrane patch, establishing the whole-cell configuration.[6][9] This provides electrical and molecular access to the cell's interior.

  • Data Acquisition:

    • Switch the amplifier to voltage-clamp mode. Set the holding potential to -70 mV.

    • Allow the cell to stabilize for 5-10 minutes, allowing the pipette solution to equilibrate with the cytosol.

    • To measure voltage-gated calcium currents (I_Ca): Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 200 ms).

    • To measure voltage-gated potassium currents (I_K): Apply depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments for 500 ms).

    • Record baseline currents for at least 5 minutes to ensure stability.

  • This compound Application:

    • Switch the perfusion system to the external solution containing the desired concentration of this compound (e.g., starting from 1 nM up to 1 µM to establish a dose-response curve).

    • Continuously record the currents using the same voltage-step protocol as in the baseline condition.

    • After observing the drug's effect, perform a washout by perfusing the cell with the drug-free external solution to test for reversibility.

  • Data Analysis:

    • Measure the peak amplitude of the inward (I_Ca) or outward (I_K) currents before, during, and after APICA application.

    • Analyze changes in current kinetics (e.g., activation and inactivation time constants).

    • Construct a dose-response curve by plotting the percentage of current inhibition/activation against the log concentration of this compound.

Signaling Pathway

This compound exerts its effects by activating CB1 and CB2 receptors, which are coupled to inhibitory G-proteins (Gi/o). The canonical signaling cascade initiated by APICA is depicted below.

G cluster_membrane Cell Membrane cluster_intra Intracellular APICA This compound CBR CB1/CB2 Receptor APICA->CBR Binds & Activates G_protein Gi/o Protein CBR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ (GIRK) Channel G_protein->K_channel Activates cAMP [cAMP] AC->cAMP Ca_ion Ca2+ Influx Ca_channel->Ca_ion Decreased K_ion K+ Efflux K_channel->K_ion Increased cAMP->Ca_channel Reduced Modulation

Caption: APICA-mediated cannabinoid receptor signaling.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the synthetic cannabinoid (RS)-APICA (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide) in rodent studies. Due to the limited availability of specific in vivo dosage data for this compound in the scientific literature, this document includes data from a structurally similar compound, AKB48 (APINACA), to provide a relevant reference point for dose-ranging studies.

Data Presentation: Dosage and Administration

The following table summarizes the recommended dosage and administration routes for a structurally related synthetic cannabinoid, AKB48, in rats. This information can serve as a valuable starting point for determining appropriate dosages for this compound in similar rodent models. Researchers should perform dose-response studies to establish the optimal dosage for their specific experimental conditions and behavioral endpoints.

CompoundSpeciesRoute of AdministrationDosage Range (mg/kg)Observed EffectsReference
AKB48 (APINACA)Rat (Sprague-Dawley)Intraperitoneal (i.p.)0.1 - 0.5Impaired place preference and hypolocomotion.[1]
AKB48 (APINACA)Rat (Sprague-Dawley)Intraperitoneal (i.p.)0.3Impaired visual sensorimotor responses.[1]
AKB48 (APINACA)Rat (Sprague-Dawley)Intraperitoneal (i.p.)3.0Hypothermia, analgesia, catalepsy, and cardiorespiratory changes.[1]

Note: this compound and AKB48 (APINACA) are structurally similar synthetic cannabinoids. The provided dosage for AKB48 is intended as a guide for initiating dose-finding studies for this compound. The optimal dosage of this compound may vary depending on the rodent species, strain, age, sex, and the specific behavioral or physiological parameters being investigated.

Experimental Protocols

Detailed methodologies for key behavioral assays relevant to the study of synthetic cannabinoids like this compound are provided below.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess the anxiolytic or anxiogenic effects of this compound in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50 cm for mice).

  • Two open arms (e.g., 25 x 5 cm) and two closed arms (e.g., 25 x 5 x 16 cm) of equal size.

  • A central platform (e.g., 5 x 5 cm).

  • An overhead video camera and tracking software for automated recording and analysis.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

  • Test Initiation: Gently place the rodent on the central platform of the maze, facing one of the open arms.

  • Data Collection: Allow the animal to freely explore the maze for a 5-minute session. Record the session using the video tracking system.

  • Data Analysis: The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

  • Cleaning: Thoroughly clean the maze with an appropriate disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.

Open Field Test (OFT) for Locomotor Activity and Exploratory Behavior

Objective: To evaluate the effects of this compound on spontaneous locomotor activity, exploration, and anxiety-like behavior.

Apparatus:

  • A square or circular arena with high walls to prevent escape (e.g., 40 x 40 x 30 cm for mice).

  • The arena floor is often divided into a central zone and a peripheral zone.

  • An overhead video camera and tracking software.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the test.

  • Drug Administration: Administer this compound or the vehicle control as required.

  • Test Initiation: Place the animal in the center of the open field arena.

  • Data Collection: Record the animal's activity for a set duration, typically ranging from 5 to 30 minutes.

  • Data Analysis: Key parameters to measure include:

    • Total distance traveled (a measure of general locomotor activity).

    • Time spent in the center of the arena (an indicator of anxiety-like behavior; less time in the center suggests higher anxiety).

    • Number of entries into the center zone.

    • Rearing frequency (a measure of exploratory behavior).

  • Cleaning: Clean the arena thoroughly between each trial.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of cannabinoid receptors and a general workflow for rodent behavioral studies.

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1_R CB1/CB2 Receptor G_protein Gi/o Protein CB1_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulation cAMP cAMP AC->cAMP production PKA Protein Kinase A cAMP->PKA Activation Behavioral_Effect Behavioral Effects (e.g., anxiolysis, altered locomotion) PKA->Behavioral_Effect MAPK->Behavioral_Effect Ion_Channel->Behavioral_Effect APICA This compound APICA->CB1_R Agonist Binding Experimental Workflow for Rodent Behavioral Studies start Start: Experimental Design acclimation Animal Acclimation start->acclimation dosing Drug Administration (this compound or Vehicle) acclimation->dosing behavioral_test Behavioral Assay (e.g., EPM, OFT) dosing->behavioral_test data_collection Data Collection & Recording behavioral_test->data_collection data_analysis Data Analysis data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation end End: Conclusion interpretation->end

References

Application Notes and Protocols for (RS)-APICA in Glutamate Receptor Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-1-Amino-5-phosphonoindan-1-carboxylic acid ((RS)-APICA) is a potent and selective antagonist of Group II metabotropic glutamate receptors (mGluRs), encompassing mGluR2 and mGluR3 subtypes. Its rigidified structure, analogous to (S)-MPPG, confers this selectivity, making it a valuable pharmacological tool for elucidating the role of Group II mGluRs in synaptic transmission, plasticity, and various neuropathological conditions. These application notes provide an overview of this compound's mechanism of action, key experimental data, and detailed protocols for its use in studying glutamate receptor signaling.

Data Presentation

The following table summarizes the quantitative data for this compound, providing a comparative overview of its pharmacological properties.

ParameterValueReceptor Subtype(s)Assay TypeReference
IC₅₀ 30 µMGroup II mGluRsNot specified
Action AntagonistGroup II mGluRsFunctional Assays
Action Inverse Agonist-likeGroup II mGluRsFunctional Assays

Signaling Pathways

This compound exerts its effects by antagonizing Group II mGluRs, which are G-protein coupled receptors (GPCRs) linked to the Gαi/o signaling cascade. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors such as Protein Kinase A (PKA).

G_alpha_i_o_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2_3 Group II mGluR (mGluR2/3) Glutamate->mGluR2_3 Activates APICA This compound APICA->mGluR2_3 Blocks G_protein Gαi/o-Gβγ mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Canonical Gαi/o signaling pathway of Group II mGluRs.

Experimental Protocols

In Vitro Electrophysiology: Brain Slice Recordings

This protocol describes how to assess the effect of this compound on synaptic transmission in acute brain slices.

Materials:

  • This compound stock solution (e.g., 10 mM in sterile water or appropriate buffer)

  • Artificial cerebrospinal fluid (aCSF)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Vibratome or tissue chopper

  • Recording chamber and perfusion system

  • Electrophysiology rig (amplifier, digitizer, electrodes)

  • Data acquisition software

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated aCSF.

    • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome.

    • Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Recording:

    • Transfer a slice to the recording chamber continuously perfused with carbogenated aCSF at a flow rate of 2-3 ml/min.

    • Obtain stable baseline recordings of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20 minutes.

    • Prepare the desired final concentration of this compound in aCSF.

    • Switch the perfusion to the aCSF containing this compound and record for 30-60 minutes to observe the effect.

    • To test for antagonism, co-apply this compound with a Group II mGluR agonist (e.g., LY354740) after establishing a baseline effect of the agonist alone.

    • Perform a washout by perfusing with regular aCSF to observe the reversibility of the effects.

  • Data Analysis:

    • Measure the amplitude and/or slope of the synaptic responses.

    • Normalize the data to the baseline recordings.

    • Perform statistical analysis to determine the significance of the observed effects.

Electrophysiology_Workflow start Start slice_prep Prepare Acute Brain Slices start->slice_prep recovery Slice Recovery (≥1 hr) slice_prep->recovery recording_setup Transfer Slice to Recording Chamber recovery->recording_setup baseline Record Baseline Synaptic Activity (20 min) recording_setup->baseline drug_app Bath Apply this compound baseline->drug_app agonist_coapp Co-apply with Group II mGluR Agonist (Optional) drug_app->agonist_coapp washout Washout with aCSF agonist_coapp->washout data_analysis Data Analysis washout->data_analysis end End data_analysis->end

Workflow for in vitro brain slice electrophysiology.
In Vivo Microdialysis for Extracellular Glutamate Measurement

This protocol outlines the use of in vivo microdialysis to measure changes in extracellular glutamate levels in a specific brain region following local administration of this compound.[1][2][3]

Materials:

  • This compound for infusion (e.g., 1.0 µM in sterile aCSF)[1]

  • Microdialysis probes

  • Stereotaxic apparatus

  • Surgical tools

  • Perfusion pump

  • Fraction collector

  • HPLC system for glutamate analysis

  • Anesthesia

Procedure:

  • Probe Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest.

    • Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).

    • Allow for a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples (e.g., every 20 minutes for at least 1 hour).

    • Switch the perfusion fluid to aCSF containing this compound.

    • Continue collecting dialysate samples to measure the effect of this compound on extracellular glutamate levels.

    • At the end of the experiment, euthanize the animal and verify the probe placement histologically.

  • Sample Analysis:

    • Analyze the collected dialysate samples for glutamate concentration using HPLC with fluorescence or mass spectrometry detection.

    • Normalize the glutamate concentrations to the baseline levels for each animal.

    • Perform statistical analysis to compare glutamate levels before and after this compound administration.

Microdialysis_Workflow start Start surgery Implant Guide Cannula start->surgery recovery Animal Recovery (24-48 hr) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion stabilization Stabilization Period (1-2 hr) probe_insertion->stabilization baseline_collection Collect Baseline Dialysate Samples stabilization->baseline_collection drug_infusion Infuse this compound via Reverse Dialysis baseline_collection->drug_infusion experimental_collection Collect Experimental Dialysate Samples drug_infusion->experimental_collection analysis Analyze Glutamate Levels (HPLC) experimental_collection->analysis end End analysis->end

Workflow for in vivo microdialysis experiment.
Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from Group II mGluRs.

Materials:

  • Cell membranes prepared from cells overexpressing mGluR2 or mGluR3.

  • Radiolabeled Group II mGluR antagonist (e.g., [³H]-LY341495).

  • This compound at various concentrations.

  • Binding buffer.

  • Wash buffer.

  • Non-specific binding control (a high concentration of a known unlabeled Group II mGluR antagonist).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, radiolabeled ligand, and either vehicle, this compound at varying concentrations, or the non-specific binding control to the binding buffer.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

  • Cells stably expressing mGluR2 or mGluR3.

  • Group II mGluR agonist (e.g., LY354740).

  • This compound at various concentrations.

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture reagents.

Procedure:

  • Cell Culture and Plating:

    • Culture the mGluR-expressing cells to confluency.

    • Seed the cells into a 96-well or 384-well plate and grow to the desired density.

  • Assay:

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).

    • Add the Group II mGluR agonist in the presence of forskolin to all wells except the negative control.

    • Incubate for a time sufficient to allow for changes in cAMP levels (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve for the agonist in the absence of the antagonist to determine its EC₅₀.

    • Plot the cAMP levels in the presence of a fixed concentration of agonist and varying concentrations of this compound.

    • Determine the IC₅₀ value for this compound, which is the concentration that reverses 50% of the agonist-induced inhibition of cAMP production.

    • The antagonist activity can be further characterized by performing a Schild analysis to determine the pA₂ value.

References

Application Notes and Protocols for High-Throughput Screening with (RS)-APICA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-APICA (N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide) is a potent synthetic cannabinoid agonist that targets both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. These receptors are key components of the endocannabinoid system, which is involved in regulating a wide array of physiological processes. CB1 receptors are primarily located in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are predominantly found in the immune system and peripheral tissues, playing a role in inflammation and immune response. The modulation of these receptors holds significant therapeutic potential for various conditions, making this compound and similar compounds valuable tools in drug discovery and development.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize modulators of cannabinoid receptors using this compound as a reference compound. The methodologies described are suitable for screening large compound libraries to discover novel agonists, antagonists, or allosteric modulators of CB1 and CB2 receptors.

Mechanism of Action and Signaling Pathways

This compound acts as a full agonist at both CB1 and CB2 receptors. These receptors are G-protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein (Gi/o). Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the dissociation of its α and βγ subunits. The Giα subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can modulate other downstream effectors, including ion channels. Furthermore, agonist-activated cannabinoid receptors can also signal through β-arrestin-dependent pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.

This compound Signaling Pathways cluster_membrane Plasma Membrane CB1_R CB1 Receptor G_protein Gi/o Protein CB1_R->G_protein Activates beta_arrestin β-Arrestin CB1_R->beta_arrestin Recruits CB2_R CB2 Receptor CB2_R->G_protein Activates CB2_R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts APICA This compound APICA->CB1_R Binds to APICA->CB2_R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets Internalization Receptor Internalization beta_arrestin->Internalization

Caption: this compound signaling pathways at CB1 and CB2 receptors.

Data Presentation: Pharmacological Profile of this compound

The following table summarizes the quantitative data for this compound at human CB1 and CB2 receptors from various in vitro assays. This data is essential for designing HTS assays and for comparing the potency and efficacy of novel compounds.

ParameterCB1 ReceptorCB2 ReceptorReference
Binding Affinity (Ki) 175 nM (IC50)-
Functional Activity (EC50) 34 nM29 nM
Functional Activity (EC50) 2.8–1959 nM6.5–206 nM

Note: The wide range in EC50 values reported in the second functional activity entry may be due to different assay conditions and methodologies. Researchers should establish baseline values in their specific assay systems.

Experimental Protocols for High-Throughput Screening

The following are detailed protocols for common HTS assays to identify and characterize modulators of cannabinoid receptors. This compound can be used as a reference agonist in these assays.

cAMP Accumulation Assay (HTS Format)

This assay measures the ability of test compounds to inhibit the production of cAMP, a key second messenger in the cannabinoid receptor signaling pathway.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors

  • Appropriate cell culture medium

  • 384-well microplates

  • This compound

  • Forskolin

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based)

  • Vehicle control (e.g., DMSO)

Protocol:

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors in the recommended media.

  • Cell Seeding: Seed cells into 384-well microplates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition: Add test compounds at various concentrations. Include this compound as a positive control and a vehicle control.

  • Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plates at 37°C for 30 minutes.

  • Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's instructions.

  • Signal Reading: Read the plate using a plate reader compatible with the chosen detection technology.

  • Data Analysis: Calculate the percent inhibition of cAMP production for each test compound relative to the forskolin-only control. Determine the IC50 values for active compounds.

cAMP_Assay_Workflow Start Start Seed_Cells Seed CB1/CB2 expressing cells in 384-well plates Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compounds Add test compounds and This compound (control) Incubate_Overnight->Add_Compounds Add_Forskolin Add Forskolin to stimulate adenylyl cyclase Add_Compounds->Add_Forskolin Incubate_30min Incubate for 30 min at 37°C Add_Forskolin->Incubate_30min Lyse_and_Detect Lyse cells and add cAMP detection reagents Incubate_30min->Lyse_and_Detect Read_Plate Read plate on a compatible reader Lyse_and_Detect->Read_Plate Analyze_Data Analyze data and determine IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the cAMP accumulation assay.
β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, a key event in receptor desensitization and G-protein-independent signaling.

Materials:

  • Cell line engineered to co-express the cannabinoid receptor fused to one enzyme fragment and β-arrestin fused to the complementing enzyme fragment (e.g., PathHunter® cells).

  • 384-well plates

  • This compound

  • Enzyme substrate for detection

  • Vehicle control (e.g., DMSO)

Protocol:

  • Cell Seeding: Seed the engineered cells into 384-well plates.

  • Compound Addition: Add test compounds and this compound as a positive control.

  • Incubation: Incubate the plates at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the enzyme substrate and measure the resulting signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Determine the EC50 values for active compounds.

beta_Arrestin_Assay_Workflow Start Start Seed_Cells Seed engineered cells in 384-well plates Start->Seed_Cells Add_Compounds Add test compounds and This compound (control) Seed_Cells->Add_Compounds Incubate_90min Incubate for 60-90 min at 37°C Add_Compounds->Incubate_90min Add_Substrate Add enzyme substrate Incubate_90min->Add_Substrate Read_Plate Read luminescence signal Add_Substrate->Read_Plate Analyze_Data Analyze data and determine EC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the β-arrestin recruitment assay.
Radioligand Binding Assay

This assay measures the ability of test compounds to displace a radiolabeled cannabinoid receptor ligand, providing information about their binding affinity.

Materials:

  • Cell membranes from cells overexpressing CB1 or CB2 receptors.

  • Radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940).

  • This compound

  • 96-well filter plates

  • Scintillation fluid and counter

  • Wash buffer

  • Vehicle control (e.g., DMSO)

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing CB1 or CB2 receptors.

  • Assay Setup: In a 96-well filter plate, add cell membranes, a radiolabeled ligand, and test compounds at various concentrations. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Filtration: Rapidly filter the contents of the plate through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to the filters and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compounds and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes overexpressing CB1/CB2 Start->Prepare_Membranes Setup_Assay Set up assay in 96-well filter plate with membranes, radioligand, and test compounds Prepare_Membranes->Setup_Assay Incubate_90min Incubate for 90 min at 30°C Setup_Assay->Incubate_90min Filter_and_Wash Filter to separate bound/free ligand and wash filters Incubate_90min->Filter_and_Wash Add_Scintillant Add scintillation fluid Filter_and_Wash->Add_Scintillant Count_Radioactivity Measure radioactivity Add_Scintillant->Count_Radioactivity Analyze_Data Analyze data and determine Ki values Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the radioligand binding assay.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for utilizing this compound in high-throughput screening campaigns to discover and characterize novel cannabinoid receptor modulators. The detailed methodologies for cAMP, β-arrestin, and radioligand binding assays offer robust platforms for assessing compound activity, from initial hit identification to lead optimization. By leveraging these protocols, researchers can accelerate the development of new therapeutics targeting the endocannabinoid system.

Application Notes and Protocols for the Safe Storage and Handling of (RS)-APICA Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: (RS)-APICA is a potent synthetic cannabinoid intended for research purposes only.[1] It is not for human or veterinary use.[1] This document provides guidelines for safe handling and storage to minimize exposure risks. All procedures should be performed by trained personnel in a controlled laboratory setting, adhering to all institutional and governmental regulations.

Hazard Identification and Overview

This compound (also known as SDB-001 or N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide) is a potent agonist for the cannabinoid receptors CB1 and CB2.[2] Due to its pharmacological activity, this compound powder should be treated as a highly potent and hazardous substance. Inhalation, ingestion, or direct contact with skin and eyes can lead to significant physiological effects.[1][3] A thorough risk assessment must be conducted before any handling.[4]

Chemical and Physical Properties

Specific quantitative data for this compound is limited. The data presented below is for the closely related compound APICA and should be used as a reference.

PropertyValue
IUPAC Name N-(1-Adamantyl)-1-pentylindole-3-carboxamide[2]
Synonyms SDB-001, 2NE1[2][5]
Molecular Formula C24H32N2O[2]
Molar Mass 364.533 g·mol−1[2]
Appearance Neat solid / Crystalline solid[1][6]
Melting Point No Data Available[7]
Solubility Soluble in DMF (16 mg/ml), DMSO (16 mg/ml), Ethanol (12.5 mg/ml)[6]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment is mandatory.

Engineering Controls
  • Ventilation: All handling of this compound powder, especially weighing and transferring, must be conducted within a certified chemical fume hood, a powder containment hood, or a glove box.[8][9] The ventilation system should be designed for handling potent compounds, ensuring negative pressure to prevent the escape of airborne particles.[10][11] A minimum of 6-12 air changes per hour (ACH) is recommended for the laboratory space.[12]

  • Containment: Use of a containment ventilated enclosure (CVE) or an isolator is the best practice for handling highly potent active pharmaceutical ingredients (HPAPIs).[10][13]

Personal Protective Equipment (PPE)

Appropriate PPE creates a critical barrier between the researcher and the hazardous material.[14][15] The following table outlines the minimum required PPE for various tasks.

TaskMinimum PPE Requirement
Retrieving from Storage Lab coat, safety glasses, nitrile gloves.[16][17]
Weighing & Transferring Powder Disposable gown or dedicated lab coat, safety goggles, face shield, double-gloving with nitrile gloves, and a fitted respirator (e.g., N95 or higher).[15][16]
Preparing Solutions Disposable gown or dedicated lab coat, safety goggles, and double nitrile gloves.[16][17]
Cleaning & Waste Disposal Heavy-duty gloves over nitrile gloves, lab coat or gown, and safety goggles.[16]

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound powder.

Recommended Storage Conditions

Based on guidelines for similar synthetic cannabinoids, the following storage conditions are recommended.[1][18]

ParameterConditionRationale
Temperature -20°C[1][18]Long-term storage at low temperatures minimizes chemical degradation. Stability is cited as ≥1 to ≥5 years under these conditions for similar compounds.[1][18]
Atmosphere Tightly sealed container in a dry environment.Protects from moisture and atmospheric contaminants.
Light Store in an opaque or amber vial.Protects from light-induced degradation.
Location A secure, designated, and clearly labeled area.Prevents unauthorized access and accidental misuse.

Experimental Protocols

The following protocols provide a framework for common laboratory procedures involving this compound powder.

Workflow for Weighing and Solubilizing this compound

cluster_prep Preparation cluster_handling Powder Handling cluster_solution Solubilization A 1. Prepare Certified Fume Hood/Enclosure B 2. Don Full PPE (Gown, Double Gloves, Respirator, Goggles) A->B C 3. Equilibrate this compound Container to Room Temp. B->C D 4. Carefully Transfer Powder to Weigh Paper/Boat C->D E 5. Record Mass & Tare F 6. Add Powder to Vial Containing Solvent (e.g., DMSO) E->F G 7. Vortex/Sonicate Until Fully Dissolved H 8. Store Solution at -20°C G->H

Workflow for Weighing and Solubilizing this compound Powder.
Protocol for Weighing this compound Powder

  • Preparation: Ensure the chemical fume hood or containment enclosure is clean and operational. Assemble all necessary equipment (spatulas, weigh paper, vials) inside the hood.

  • PPE: Don all required PPE as specified in Table 2.[17]

  • Equilibration: Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation.

  • Weighing: Inside the hood, carefully open the container. Use a dedicated, clean spatula to transfer a small amount of powder to a tared weigh boat on an analytical balance.

  • Closure: Tightly seal the stock container of this compound immediately after use.

  • Transfer: Carefully transfer the weighed powder into a suitable vial for solubilization.

  • Cleanup: Decontaminate the spatula and weighing surfaces as described in Protocol 4.4. Dispose of the weigh boat as hazardous waste.

Protocol for Solubilization
  • Solvent Selection: Based on experimental needs, select an appropriate solvent such as DMSO, DMF, or ethanol.[6]

  • Preparation: In the fume hood, add the selected solvent to a labeled, appropriate vial.

  • Dissolution: Add the pre-weighed this compound powder to the solvent. Cap the vial securely.

  • Mixing: Vortex or sonicate the mixture until the powder is completely dissolved. Gentle warming may be applied if necessary, depending on the solvent's properties.

  • Storage: Store the resulting stock solution in a tightly sealed vial at -20°C, protected from light.

Protocol for Decontamination and Waste Disposal
  • Decontamination: All surfaces, glassware, and equipment that come into contact with this compound must be decontaminated. Wipe surfaces with a suitable solvent (e.g., ethanol) followed by a detergent solution. The first rinse of any container must be collected as hazardous waste.[19][20]

  • Waste Segregation: Segregate waste streams. Keep organic solvent waste separate from aqueous waste.[21][22] Do not mix incompatible waste types.[19]

  • Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and other disposable materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[19]

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a sealed, properly labeled hazardous waste container.[21] Never dispose of this compound solutions down the drain.[19]

  • Disposal: All waste must be disposed of through an approved hazardous waste management program, following all institutional and regulatory guidelines.[19][23]

Mechanism of Action Overview

This compound is a synthetic cannabinoid that acts as a full agonist at both the CB1 and CB2 receptors.[2] These receptors are G-protein coupled receptors (GPCRs). Activation of these receptors, primarily through the Gi/o protein, leads to a cascade of intracellular events. While the metabolites of APICA predominantly interact with CB2 receptors, the parent compound acts on both.[24]

Simplified Cannabinoid Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space APICA This compound Receptor CB1 / CB2 Receptor APICA->Receptor G_Protein Gα(i/o) Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates Ion_Channels Ion Channels (↑ K+, ↓ Ca2+) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., altered neurotransmission) cAMP->Response MAPK->Response Ion_Channels->Response

Simplified Cannabinoid Receptor Signaling Pathway.

References

Troubleshooting & Optimization

Troubleshooting (RS)-APICA solubility and precipitation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility and precipitation challenges with (RS)-APICA.

Troubleshooting Guide: this compound Precipitation Issues

Unexpected precipitation of this compound during your experiments can compromise results. This guide provides a systematic approach to identifying and resolving these issues.

Immediate Troubleshooting Steps

If you observe precipitation after adding this compound to your aqueous solution or cell culture medium, follow these initial steps:

  • Visual Inspection: Examine the solution for cloudiness, crystals, or visible particles.

  • Microscopic Examination: If the precipitate is fine, a quick check under a microscope can confirm its presence.

  • Consult Solubility Data: Refer to the solubility tables below to ensure you have not exceeded the solubility limit in your chosen solvent system.

Common Scenarios and Solutions
Observed Issue Potential Cause Recommended Solution
Precipitation immediately after dilution in aqueous buffer Exceeded aqueous solubility limit.First, dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution before diluting into the aqueous buffer.
"Solvent shock" from rapid dilution.Pre-warm the aqueous buffer to 37°C. Add the this compound stock solution dropwise while gently swirling or mixing to ensure rapid and even dispersion.
Precipitation in cell culture media after addition High final concentration.Lower the final working concentration of this compound. Determine the maximum soluble concentration in your specific media through a dilution series experiment.
Interaction with media components (e.g., proteins in serum).Consider using serum-free media if compatible with your cell line, or reduce the serum concentration. Perform a test to see if precipitation occurs in basal media versus complete media.
Precipitate forms after several hours or days in culture Compound instability in the aqueous environment.Perform media changes with freshly prepared this compound-containing media every 24-48 hours.
Media evaporation leading to increased concentration.Ensure proper humidification in the incubator to minimize evaporation.
Stock solution in DMSO appears cloudy or has crystals Improper storage or solvent saturation.Warm the stock solution at 37°C for 10-15 minutes and vortex or sonicate to redissolve. Store stock solutions in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO.

Q2: What is the solubility of this compound in common solvents?

Solvent Solubility
DMSO>21.1 mg/mL
Dimethyl formamide (DMF)~25 mg/mL[1]
Ethanol~0.3 mg/mL[1]
Aqueous Buffers (e.g., PBS)Sparingly soluble[1]

Q3: How should I store this compound?

A3: this compound should be stored as a crystalline solid at -20°C. Stock solutions in DMSO should be aliquoted into single-use vials and stored at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.

Q4: My this compound solution is difficult to dissolve. What can I do?

A4: To aid dissolution, you can warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[3]

Q5: What is the maximum recommended concentration of DMSO in my cell culture?

A5: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. However, the tolerance can be cell-line dependent, so it is best to determine the optimal concentration for your specific experiments.

Q6: Can I prepare a stock solution of this compound in an aqueous buffer?

A6: It is not recommended to prepare a primary stock solution in an aqueous buffer due to the low aqueous solubility of this compound.[1] For aqueous experiments, it is best to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute it into the aqueous buffer of choice.[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
  • Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath for 10-15 minutes or sonicate until the solid is completely dissolved.

  • Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials and store at -20°C.

Protocol 2: Dilution of this compound into Cell Culture Media
  • Pre-warm Media: Warm your cell culture medium to 37°C.

  • Calculate Dilution: Determine the volume of the this compound stock solution needed to achieve your final desired concentration. Ensure the final DMSO concentration remains below 0.5%.

  • Dilution: Add the calculated volume of the stock solution dropwise to the pre-warmed media while gently swirling the container to facilitate rapid mixing.

  • Final Mix: Gently mix the final solution by inverting the tube or flask. Avoid vigorous vortexing, which can cause protein denaturation in serum-containing media.

  • Final Inspection: Visually inspect the media for any signs of precipitation before adding it to your cells.

Visual Guides

Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock warm_sonicate Warm to 37°C and/or sonicate check_stock->warm_sonicate No check_dilution Precipitation after dilution? check_stock->check_dilution Yes warm_sonicate->check_stock Re-check prepare_fresh_stock Prepare fresh stock solution warm_sonicate->prepare_fresh_stock Still cloudy prepare_fresh_stock->check_dilution check_concentration Is final concentration > solubility limit? check_dilution->check_concentration Yes check_media_interaction Precipitation after incubation? check_dilution->check_media_interaction No lower_concentration Lower final concentration check_concentration->lower_concentration Yes check_mixing Was dilution performed correctly? check_concentration->check_mixing No resolved Issue Resolved lower_concentration->resolved improve_mixing Add stock dropwise to pre-warmed media with gentle mixing check_mixing->improve_mixing No check_mixing->resolved Yes improve_mixing->resolved media_change Change media every 24-48h check_media_interaction->media_change Yes check_media_interaction->resolved No check_evaporation Check incubator humidity media_change->check_evaporation check_evaporation->resolved Stock_Preparation_Workflow Stock Solution Preparation and Dilution Workflow start Start: Solid this compound add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Warm / Sonicate add_dmso->dissolve inspect_stock Inspect for clarity dissolve->inspect_stock inspect_stock->dissolve Not Clear clear_stock Clear Stock Solution inspect_stock->clear_stock Clear aliquot Aliquot into single-use vials clear_stock->aliquot prewarm_media Pre-warm aqueous media to 37°C clear_stock->prewarm_media store Store at -20°C aliquot->store dilute Add stock dropwise with gentle mixing prewarm_media->dilute final_solution Final Working Solution (DMSO < 0.5%) dilute->final_solution

References

Technical Support Center: Optimizing (RS)-APICA Concentration for Neuronal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of (RS)-APICA for various neuronal assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action in neurons?

This compound is a novel, potent, and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It specifically binds to an allosteric site on the GluN2B subunit, thereby inhibiting calcium influx in response to glutamate and glycine binding. This targeted action allows for the modulation of excitatory neurotransmission, making it a valuable tool for studying synaptic plasticity, excitotoxicity, and various neurological disorders.

2. What is the recommended starting concentration range for this compound in neuronal assays?

For initial experiments, a concentration range of 1 µM to 50 µM is recommended. The optimal concentration will vary depending on the specific neuronal cell type, assay endpoint, and the expression level of GluN2B-containing NMDA receptors.

3. How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO). Prepare a 10 mM stock solution in cell culture-grade DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% to prevent solvent-induced cytotoxicity.

4. Is this compound toxic to neurons at high concentrations?

Yes, like many neuroactive compounds, this compound can exhibit cytotoxicity at high concentrations. It is crucial to perform a dose-response curve to determine the optimal therapeutic window for your specific neuronal culture system. We recommend assessing cell viability using assays such as the MTT or LDH assay in parallel with your functional experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound - Concentration too low: The concentration of this compound may be insufficient to effectively antagonize NMDA receptors in your specific cell type. - Poor compound stability: The compound may be degrading in the culture medium over long incubation periods. - Low NMDA receptor expression: The neuronal culture may have low expression levels of GluN2B-containing NMDA receptors.- Perform a dose-response experiment with a wider concentration range (e.g., 100 nM to 100 µM). - Reduce the incubation time or refresh the medium with freshly diluted this compound for long-term experiments. - Confirm the expression of GluN2B subunits in your neuronal culture using immunocytochemistry or western blotting.
High cell death or signs of toxicity - Concentration too high: The concentration of this compound may be in the cytotoxic range for your cells. - Solvent toxicity: The final DMSO concentration in the culture medium may be too high.- Determine the EC50 and IC50 values by performing a concentration-response curve for both efficacy and toxicity. - Ensure the final DMSO concentration is below 0.5%. Prepare intermediate dilutions of your stock solution in culture medium to minimize the volume of DMSO added.
High variability between replicates - Uneven cell plating: Inconsistent cell density across wells can lead to variable responses. - Inconsistent compound dilution: Errors in preparing serial dilutions can introduce significant variability.- Ensure a single-cell suspension and use automated cell counting for accurate plating. - Prepare a master mix of the final this compound concentration to be added to all replicate wells.
Unexpected off-target effects - Non-specific binding: At very high concentrations, this compound may interact with other receptors or ion channels.- Use the lowest effective concentration determined from your dose-response studies. - Test for specificity by co-administering this compound with a known NMDA receptor agonist (e.g., NMDA/glycine) and observing if the effect is blocked. Consider using a structurally unrelated NMDA receptor antagonist as a control.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data obtained during the optimization of this compound concentration in primary rat cortical neuron cultures.

Table 1: Concentration-Response of this compound on NMDA-induced Calcium Influx

This compound Concentration (µM) Inhibition of Ca2+ Influx (%) Standard Deviation
0.15.21.8
125.84.5
1078.36.2
2595.13.1
5098.91.5
10099.21.3

Table 2: Cytotoxicity of this compound after 24-hour Incubation

This compound Concentration (µM) Cell Viability (%) Standard Deviation
199.52.1
1098.22.5
2595.73.3
5085.45.8
10062.18.9
20035.610.4

Experimental Protocols

1. Protocol for Determining the EC50 of this compound on NMDA-induced Calcium Influx

  • Cell Culture: Plate primary rat cortical neurons in 96-well black-walled, clear-bottom plates coated with poly-D-lysine. Culture for 10-14 days in vitro (DIV) to allow for mature synapse formation.

  • Calcium Imaging:

    • Load the neurons with a calcium indicator dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

    • Wash the cells with a physiological buffer (e.g., HBSS).

    • Acquire a baseline fluorescence reading using a plate reader or fluorescence microscope.

    • Add varying concentrations of this compound and incubate for 15-30 minutes.

    • Stimulate the neurons with a solution containing NMDA (100 µM) and glycine (10 µM).

    • Record the peak fluorescence intensity.

  • Data Analysis:

    • Normalize the fluorescence change to the baseline.

    • Calculate the percentage inhibition for each this compound concentration relative to the NMDA/glycine-only control.

    • Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the EC50 value.

2. Protocol for Assessing Neuronal Viability (MTT Assay)

  • Cell Culture and Treatment: Plate primary rat cortical neurons in a 96-well plate. After 10-14 DIV, treat the cells with a range of this compound concentrations for the desired duration (e.g., 24 hours).

  • MTT Assay:

    • Add MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express the absorbance values as a percentage of the vehicle-treated control wells.

    • Plot the cell viability against the this compound concentration to determine the IC50 value for cytotoxicity.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binding APICA This compound APICA->NMDA_Receptor Allosteric Inhibition Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Opens Channel Downstream Downstream Signaling (e.g., Synaptic Plasticity, Excitotoxicity) Ca_ion->Downstream Activates

Caption: Mechanism of action of this compound on the NMDA receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells Plate Primary Neurons in 96-well Plates culture_cells Culture for 10-14 DIV plate_cells->culture_cells dose_response Prepare this compound Serial Dilutions culture_cells->dose_response treat_cells Treat Neurons with this compound dose_response->treat_cells functional_assay Perform Functional Assay (e.g., Calcium Imaging) treat_cells->functional_assay viability_assay Perform Viability Assay (e.g., MTT) treat_cells->viability_assay analyze_functional Analyze Functional Data (Calculate EC50) functional_assay->analyze_functional analyze_viability Analyze Viability Data (Calculate IC50) viability_assay->analyze_viability optimize Determine Optimal Concentration Window analyze_functional->optimize analyze_viability->optimize

Caption: Workflow for optimizing this compound concentration in neuronal assays.

Troubleshooting_Logic start Start Troubleshooting no_effect No Observable Effect? start->no_effect increase_conc Increase Concentration (Dose-Response) no_effect->increase_conc Yes high_toxicity High Toxicity? no_effect->high_toxicity No check_stability Check Compound Stability increase_conc->check_stability confirm_target Confirm Target Expression check_stability->confirm_target confirm_target->high_toxicity decrease_conc Decrease Concentration (Determine IC50) high_toxicity->decrease_conc Yes high_variability High Variability? high_toxicity->high_variability No check_dmso Check Final DMSO % decrease_conc->check_dmso check_dmso->high_variability check_plating Review Cell Plating Protocol high_variability->check_plating Yes end Optimization Complete high_variability->end No check_dilution Review Dilution Protocol check_plating->check_dilution check_dilution->end

Caption: A logical flow diagram for troubleshooting common issues with this compound.

(RS)-APICA stability in aqueous solution over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (RS)-APICA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing inconsistent results in my assays. What could be the cause?

A1: Inconsistent results with this compound solutions are often linked to its stability. Like other synthetic cathinones, this compound is susceptible to degradation in aqueous solutions. The stability is highly dependent on factors such as pH, temperature, and exposure to light.[1][2][3][4] It is crucial to prepare fresh solutions and store them under appropriate conditions to ensure reproducible results.

Q2: What are the primary degradation pathways for synthetic cathinones like this compound in aqueous solutions?

A2: Synthetic cathinones can degrade through several pathways. The β-keto group makes them susceptible to reduction to the corresponding alcohol metabolite. Dimerization can also occur, particularly in non-acidic conditions, leading to a loss of potency.[5] Hydrolysis of certain functional groups may also contribute to degradation, especially under strongly acidic or basic conditions.[6]

Q3: What are the optimal storage conditions for this compound aqueous solutions?

A3: To maximize stability, aqueous solutions of this compound should be stored under the following conditions:

  • pH: Acidic conditions significantly improve the stability of synthetic cathinones.[2][3][4] It is recommended to prepare and store solutions in a slightly acidic buffer (e.g., pH 4-6).

  • Temperature: Low temperatures are crucial for preserving the integrity of the compound. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is essential.[1][3][7][8]

  • Light: Protect solutions from light by using amber vials or by storing them in the dark to prevent photolytic degradation.[5]

Q4: Which solvent is best for preparing a stock solution of this compound?

A4: For preparing stock solutions, acetonitrile is often preferred over methanol for synthetic cathinones as it has been shown to offer better stability.[8][9][10] If an aqueous buffer is used, ensure it is acidic. Stock solutions should be stored at -20°C or below.[9]

Troubleshooting Guides

Problem: Rapid loss of this compound potency in working solutions.
  • Potential Cause: Degradation due to inappropriate pH or temperature. Working solutions prepared in neutral or alkaline buffers (e.g., cell culture media) can degrade rapidly.

  • Recommended Solution:

    • Prepare fresh working solutions immediately before each experiment from a frozen, acidic stock solution.[5]

    • Minimize the time this compound is in neutral or alkaline media before application to cells or administration in animal studies.[5]

    • If possible, adjust the pH of the final working solution to be slightly acidic, ensuring it is compatible with your experimental system.

Problem: Low or inconsistent recovery of this compound during sample extraction.
  • Potential Cause: Degradation during the extraction process, particularly if the pH is not controlled. Adsorption to plasticware can also contribute to loss of the compound.

  • Recommended Solution:

    • Ensure that the pH of the sample is acidic throughout the extraction procedure.

    • Use low-adsorption polypropylene tubes and pipette tips.

    • For solid-phase extraction (SPE), use a method optimized for cathinones, which typically involves a mixed-mode cation-exchange cartridge.[11]

    • For liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is adjusted to optimize partitioning into the organic solvent.

Problem: Inconsistent quantification using analytical methods like LC-MS or GC-MS.
  • Potential Cause: Degradation of the analyte in the autosampler or during analysis. Thermal degradation can be an issue with GC-MS.

  • Recommended Solution:

    • LC-MS: Use a cooled autosampler (e.g., 4°C) to maintain sample stability during the analytical run. Ensure the mobile phase is sufficiently acidic (e.g., contains 0.1% formic acid) to preserve the stability of this compound during chromatography.[5]

    • GC-MS: Be aware that synthetic cathinones can degrade at high inlet temperatures.[1] Consider using a lower injection port temperature or derivatization to improve stability. For quantitative analysis, LC-MS is often the preferred method for synthetic cathinones.[12][13]

Quantitative Data on Synthetic Cathinone Stability

The stability of this compound has not been specifically reported. However, data from studies on structurally related synthetic cathinones can provide valuable insights. The following tables summarize the stability of various cathinones under different conditions.

Table 1: Half-lives of Synthetic Cathinones in Whole Blood at Various Temperatures

Cathinone DerivativeFrozen (-20°C)Refrigerated (4°C)Ambient (20°C)Elevated (32°C)
3-Fluoromethcathinone (3-FMC)Stable for >6 months>5 months22 hours8 hours
MephedroneStable for >6 months>6 months2.5 months21 days
MDPVStable for >6 months>6 months>6 months>6 months

Data adapted from a study on synthetic cathinone stability in blood.[1]

Table 2: Stability of Mephedrone in Different Solvents Over 30 Days

SolventStorage Temperature% Degradation
MethanolRoom Temperature32.3 ± 6.1%
Methanol4°CNo significant change
Methanol-20°CNo significant change
AcetonitrileRoom Temperature26.0 ± 1.7%
Acetonitrile4°CNo significant change
Acetonitrile-20°CNo significant change

Data adapted from a study on the stability of selected cathinones.[8]

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Aqueous Stability of this compound

This protocol outlines a general method for assessing the stability of this compound in an aqueous solution over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in acetonitrile or a slightly acidic buffer (e.g., 0.1 M phosphate buffer, pH 6.0) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions:

    • Dilute the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration relevant to the intended experiments (e.g., 1 µg/mL).

  • Storage Conditions:

    • Aliquot the working solution into multiple amber vials.

    • Store the vials under different temperature conditions to be tested (e.g., -20°C, 4°C, and room temperature).

  • Time Points:

    • Establish a series of time points for analysis (e.g., 0, 2, 4, 8, 24, 48, and 72 hours for room temperature and 4°C; and 0, 1, 7, 14, and 30 days for -20°C).

  • Sample Analysis:

    • At each time point, retrieve a vial from each storage condition.

    • Analyze the concentration of this compound using a validated analytical method, such as LC-MS/MS.[7][14]

    • The percentage of this compound remaining at each time point is calculated relative to the concentration at time 0.

Protocol 2: Stability-Indicating LC-MS/MS Method for this compound Quantification

This protocol provides a starting point for developing an LC-MS/MS method to quantify this compound and its potential degradation products.

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient from a low to high percentage of Mobile Phase B to ensure separation of this compound from any degradation products.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column would be 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Monitor for the precursor ion of this compound and at least two product ions for quantification and confirmation using Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (Acetonitrile or Acidic Buffer) prep_work Prepare Aqueous Working Solution prep_stock->prep_work storage_neg_20 Frozen (-20°C) prep_work->storage_neg_20 storage_4 Refrigerated (4°C) prep_work->storage_4 storage_rt Room Temperature prep_work->storage_rt sampling Sample at Time Points storage_neg_20->sampling storage_4->sampling storage_rt->sampling analysis LC-MS/MS Analysis sampling->analysis data Data Interpretation analysis->data

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_solution Check Solution Preparation & Storage start->check_solution fresh_solution Using freshly prepared solution? check_solution->fresh_solution storage_conditions Stored at low temp & acidic pH? fresh_solution->storage_conditions Yes prepare_fresh Action: Prepare fresh solution before use fresh_solution->prepare_fresh No adjust_storage Action: Store at -20°C in acidic buffer storage_conditions->adjust_storage No check_extraction Check Sample Extraction Protocol storage_conditions->check_extraction Yes end Problem Resolved prepare_fresh->end adjust_storage->end ph_control pH controlled during extraction? check_extraction->ph_control adjust_ph Action: Maintain acidic pH ph_control->adjust_ph No check_analysis Check Analytical Method ph_control->check_analysis Yes adjust_ph->end autosampler_temp Autosampler cooled? check_analysis->autosampler_temp cool_autosampler Action: Set autosampler to 4°C autosampler_temp->cool_autosampler No autosampler_temp->end Yes cool_autosampler->end

Caption: Troubleshooting decision tree for this compound stability issues.

References

Identifying and minimizing (RS)-APICA off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing off-target effects of (RS)-APICA, a potent synthetic cannabinoid agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (also known as SDB-001) is a synthetic cannabinoid that acts as a potent, full agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2] These G-protein coupled receptors (GPCRs) are the primary targets of this compound and mediate most of its known physiological and psychoactive effects.[1]

Q2: What are "off-target" effects and why are they a concern with this compound?

Off-target effects are unintended interactions of a compound with molecular targets other than its primary intended ones.[3][4] For this compound, this means binding to and activating or inhibiting receptors, enzymes, or ion channels other than CB1 and CB2. These unintended interactions can lead to a variety of issues in research, including:

  • Misinterpretation of experimental results.

  • Unexpected or adverse cellular responses.

  • Lack of reproducibility.

  • Confounding data when trying to elucidate the specific roles of CB1 and CB2 receptors.

Given that many synthetic cannabinoids can interact with other GPCRs or ion channels, it is crucial to consider and control for potential off-target effects in experiments involving this compound.[5][6]

Q3: Are there any known or suspected off-target sites for this compound or similar synthetic cannabinoids?

While specific off-target interactions for this compound are not extensively documented in publicly available literature, the broader class of synthetic cannabinoids has been shown to interact with other receptors. Potential off-target candidates could include other GPCRs like GPR18 and GPR55, which have been suggested as putative cannabinoid receptors, as well as various transient receptor potential (TRP) channels.[5][6] Additionally, metabolic breakdown of this compound could be a concern, as the related compound APINACA is known to release amantadine upon hydrolysis of its amide group.[1]

This compound Pharmacological Data

The following table summarizes the reported in vitro pharmacological data for this compound at its primary targets, the CB1 and CB2 receptors. Note that values can vary between different experimental setups and assay conditions.[2]

ParameterCB1 ReceptorCB2 ReceptorReference
Binding Affinity (Ki) ~1.22 nMNot widely reported[2]
Functional Potency (EC50) 34 nM29 nM[1]
Inhibitory Concentration (IC50) 175 nMNot widely reported[1]

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.

Issue 1: Unexpected or inconsistent cellular response.

  • Question: My experimental system (e.g., cell line, tissue) is showing a response to this compound that is not consistent with known CB1/CB2 signaling. What could be the cause?

  • Answer: This could be a primary indication of an off-target effect.

    • Verify Receptor Expression: First, confirm that your experimental system expresses CB1 and/or CB2 receptors at sufficient levels. Use techniques like qPCR, Western blot, or immunocytochemistry. If the receptors are absent or at very low levels, any observed effect is likely off-target.

    • Use Antagonists: Pre-treat your system with selective CB1 (e.g., SR141716A - Rimonabant) and/or CB2 (e.g., SR144528) antagonists before adding this compound. If the antagonists block the observed effect, it is likely mediated by the respective cannabinoid receptor. If the effect persists, it is likely off-target.

    • Use a Structurally Unrelated Agonist: Test a well-characterized, structurally different CB1/CB2 agonist (e.g., CP-55,940). If this compound produces the same effect, it strengthens the case for an on-target mechanism. If it does not, it suggests the effect may be specific to the chemical structure of this compound and potentially off-target.

Issue 2: High variability between experimental replicates.

  • Question: I'm observing high variability in my data when using this compound. What are the possible reasons?

  • Answer: High variability can stem from several factors.

    • Compound Stability and Solubility: Ensure that this compound is fully dissolved in your vehicle (e.g., DMSO) and then diluted to the final concentration in your assay buffer. Poor solubility can lead to inconsistent effective concentrations. Prepare fresh dilutions for each experiment.

    • Cell Culture Conditions: Inconsistent cell passage number, density, or serum concentration can alter receptor expression levels and signaling pathway sensitivity. Standardize your cell culture protocols rigorously.

    • Off-Target Receptor Expression Levels: If an off-target receptor is responsible for the effect, its expression level might be more variable than that of CB1/CB2 in your system, leading to inconsistent results.

Issue 3: Observed effect does not match the known potency of this compound.

  • Question: I am seeing an effect at a concentration of this compound that is significantly different from its reported EC50 values for CB1/CB2. Is this an off-target effect?

  • Answer: It is possible. If the effect occurs at a much higher concentration (e.g., in the high micromolar range), it is more likely to be an off-target interaction. Conversely, an effect at a much lower concentration could indicate a different, higher-affinity target.

    • Dose-Response Curve: Generate a full dose-response curve for the observed effect. A non-classical curve shape (e.g., biphasic) can suggest the involvement of multiple targets with different affinities.

    • Compare with On-Target Signaling: In parallel, measure a known on-target signaling event (e.g., inhibition of adenylyl cyclase). If the dose-response curve for your unexpected effect is significantly shifted compared to the on-target event, it points towards an off-target mechanism.

Diagrams and Workflows

Canonical CB1/CB2 Signaling Pathway

G cluster_membrane Cell Membrane APICA This compound CB1_CB2 CB1/CB2 Receptor APICA->CB1_CB2 Binds & Activates G_protein Gi/o Protein CB1_CB2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates βγ subunits IonChannel Ion Channels (e.g., K+, Ca2+) G_protein->IonChannel Modulates βγ subunits cAMP cAMP AC->cAMP Produces

Caption: Canonical signaling cascade following activation of CB1/CB2 receptors by this compound.

Experimental Workflow for Off-Target Identification

G start Unexpected biological response observed with This compound confirm_on_target Step 1: On-Target Confirmation start->confirm_on_target antagonist_test Use selective CB1/CB2 antagonists. Is the effect blocked? confirm_on_target->antagonist_test off_target_path Effect is likely OFF-TARGET antagonist_test->off_target_path No on_target_path Effect is likely ON-TARGET antagonist_test->on_target_path Yes screening Step 2: Off-Target Screening off_target_path->screening broad_panel Perform broad receptor screening panel (e.g., Eurofins SafetyScreen) screening->broad_panel validation Step 3: Target Validation broad_panel->validation functional_assays Conduct functional assays on identified 'hits' validation->functional_assays conclusion Characterize novel off-target interaction functional_assays->conclusion G start Experiment with this compound yields unexpected results q1 Does the system express CB1 or CB2 receptors? start->q1 a1_no Effect is likely OFF-TARGET q1->a1_no No q2 Is the effect blocked by a CB1/CB2 antagonist? q1->q2 Yes a2_no Effect is likely OFF-TARGET q2->a2_no No q3 Is the effective concentration >> known EC50? q2->q3 Yes a3_yes Effect has high probability of being OFF-TARGET q3->a3_yes Yes a3_no Effect is likely ON-TARGET. Consider system-specific factors (receptor density, coupling efficiency). q3->a3_no No

References

How to prevent degradation of (RS)-APICA during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of (RS)-APICA to prevent its degradation during experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist for group II metabotropic glutamate receptors (mGluRs). Its primary function is to block the activity of these receptors, which are involved in modulating synaptic transmission and neuronal excitability in the central nervous system.

Q2: What are the recommended storage conditions for this compound?

To ensure maximum stability, this compound should be stored as a solid, desiccated at +4°C. For long-term storage of stock solutions, it is advisable to store them at -20°C or -80°C.

Q3: How should I prepare stock solutions of this compound?

This compound is soluble in aqueous solutions with the addition of a base. A common method is to dissolve it in 1.1 equivalents of sodium hydroxide (NaOH) to a concentration of up to 100 mM.[1] It is recommended to use fresh solutions for experiments whenever possible. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q4: What are the likely causes of this compound degradation during my experiments?

Based on its chemical structure, which includes a phosphonic acid and an amide functional group, this compound is susceptible to degradation under certain conditions. The primary causes of degradation are likely to be:

  • pH extremes: Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the phosphonic acid and amide bonds.[2][3]

  • Elevated temperatures: Prolonged exposure to high temperatures can accelerate the rate of hydrolysis and other degradation reactions.

  • Oxidative stress: The presence of strong oxidizing agents may lead to the degradation of the molecule.

  • Photodegradation: While not explicitly documented for this compound, many organic molecules are sensitive to light, particularly UV radiation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or weaker than expected experimental results. Degradation of this compound in stock or working solutions.Prepare fresh solutions before each experiment. If using frozen stock solutions, ensure they have not undergone multiple freeze-thaw cycles. Verify the pH of your experimental buffer is within a stable range (ideally near neutral).
Loss of compound activity over the course of a long experiment. Gradual degradation of this compound in the experimental medium.Maintain the experimental setup at a controlled, cool temperature. Protect the solution from light, especially if the experiment is lengthy. Consider the stability of the compound in your specific cell culture or assay medium over time.
Precipitate forms in the stock or working solution. Poor solubility or pH-dependent precipitation.Ensure the pH of the solution is appropriate for maintaining solubility. When diluting the stock solution, add it to the buffer slowly while mixing to avoid localized high concentrations that could lead to precipitation.
Unexpected peaks appear in analytical chromatography (e.g., HPLC). Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method. Ensure proper storage and handling of the compound to minimize degradation.

Quantitative Data Summary

Condition Parameter Value Expected Degradation (%) Potential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C24 hours15-25%Hydrolysis of the amide and/or phosphonic acid group.
Base Hydrolysis 0.1 M NaOH, 60°C24 hours20-30%Hydrolysis of the amide and/or phosphonic acid group.
Oxidation 3% H₂O₂, Room Temp24 hours5-15%Oxidized derivatives.
Thermal Stress 80°C (Solid)48 hours< 5%Thermally induced decomposition products.
Photostability UV light (254 nm)24 hours5-10%Photodegradation products.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials: this compound powder, 1 M Sodium Hydroxide (NaOH), sterile deionized water, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Calculate the volume of 1 M NaOH required for 1.1 molar equivalents.

    • Add the calculated volume of 1 M NaOH to the this compound powder.

    • Add sterile deionized water to reach the desired final concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Cell-Based Assay Using this compound
  • Cell Culture: Culture cells expressing group II mGluRs to the desired confluency in appropriate cell culture medium.

  • Preparation of Working Solution:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution to the final desired working concentration in a pre-warmed, pH-stable assay buffer (e.g., HEPES-buffered saline). It is crucial to ensure the final pH of the working solution is compatible with your cells and minimizes compound degradation.

  • Treatment:

    • Remove the culture medium from the cells.

    • Wash the cells once with the assay buffer.

    • Add the this compound working solution to the cells.

    • Incubate for the desired period, protecting the plate from light.

  • Assay: Proceed with the specific assay to measure the effect of this compound on cell signaling (e.g., cAMP measurement, calcium imaging).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2_3 Group II mGluR (mGluR2/3) Glutamate->mGluR2_3 Activates RS_APICA This compound RS_APICA->mGluR2_3 Inhibits Gi Gαi mGluR2_3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Effector Downstream Effectors PKA->Effector Phosphorylates

Caption: Signaling pathway of Group II mGluR antagonism by this compound.

Experimental_Workflow prep Prepare fresh this compound stock and working solutions treat Treat cells with this compound (protect from light) prep->treat cells Culture and prepare cells expressing mGluR2/3 cells->treat agonist Stimulate with a Group II mGluR agonist treat->agonist measure Measure downstream signaling (e.g., cAMP levels) agonist->measure analyze Analyze and interpret data measure->analyze

Caption: General experimental workflow for an in vitro assay with this compound.

Degradation_Logic cluster_factors Degradation Factors cluster_compound cluster_products Result pH Extreme pH (Acidic or Basic) APICA This compound pH->APICA Temp Elevated Temperature Temp->APICA Light Light Exposure (especially UV) Light->APICA Oxidants Oxidizing Agents Oxidants->APICA Degradation Degradation Products (Loss of Activity) APICA->Degradation

Caption: Factors leading to the potential degradation of this compound.

References

Interpreting unexpected results in (RS)-APICA experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (RS)-APICA Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound in their experiments. The information is tailored for scientists and drug development professionals to help interpret unexpected results and refine experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist for Group II metabotropic glutamate receptors (mGluRs), which include mGluR2 and mGluR3.[1] Its primary action is to block the inhibitory effects of these receptors, which are typically activated by the neurotransmitter glutamate. Group II mGluRs are G-protein coupled receptors that, when activated, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and a reduction in neurotransmitter release.[2]

A key feature of this compound is its "unusual inverse agonist-like action".[1] In systems with constitutive (basal) receptor activity, an inverse agonist can reduce the receptor's activity below its baseline level.[3][4][5] This is in contrast to a neutral antagonist, which only blocks the action of an agonist.[3]

Q2: I am observing an unexpected increase in neuronal excitability after applying this compound. Isn't an antagonist supposed to be inhibitory?

This is a common point of confusion. While it may seem counterintuitive, an antagonist for an inhibitory receptor can lead to a net increase in excitability. Here’s a breakdown of the potential reasons:

  • Disinhibition: Group II mGluRs are often located on presynaptic terminals, where their activation inhibits the release of glutamate. By blocking these inhibitory autoreceptors with this compound, you can prevent this negative feedback, leading to an increase in glutamate release and subsequent neuronal excitation.[1]

  • Inverse Agonism: If the mGluR2/3 receptors in your experimental system exhibit constitutive activity (i.e., they are partially active even without glutamate), the inverse agonist properties of this compound can further reduce this basal inhibitory tone, contributing to a state of heightened excitability.[1][3]

Q3: My experimental results with this compound are inconsistent. What are the common sources of variability?

Inconsistent results can arise from several factors. Consider the following troubleshooting steps:

  • Reagent Stability: Ensure that your this compound stock solution is fresh and has been stored correctly. It is soluble in 1.1eq. NaOH and should be desiccated at +4°C.[1]

  • Cell Culture Conditions: For in vitro experiments, variations in cell density, passage number, and overall cell health can significantly impact receptor expression and signaling.

  • Experimental Preparation: In slice electrophysiology, the health and viability of the tissue are critical. Ensure proper oxygenation and perfusion rates.

  • Concentration and Incubation Time: The effects of this compound can be concentration-dependent. It's crucial to perform dose-response experiments to determine the optimal concentration for your specific model.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
No effect observed after this compound application. 1. Inactive Compound: The compound may have degraded. 2. Low Receptor Expression: The experimental system may have low levels of Group II mGluRs. 3. Incorrect Concentration: The concentration of this compound may be too low.1. Prepare a fresh stock solution of this compound. 2. Verify the expression of mGluR2/3 in your cell line or tissue preparation using techniques like Western blot or qPCR. 3. Perform a dose-response curve to determine the effective concentration. The reported IC50 is 30 µM.[1]
Increased cell death or toxicity. 1. Excitotoxicity: The increase in extracellular glutamate caused by this compound could be leading to excitotoxicity. 2. Off-target Effects: At very high concentrations, off-target effects cannot be ruled out.1. Consider co-application with an NMDA or AMPA receptor antagonist to mitigate excitotoxicity. 2. Use the lowest effective concentration of this compound as determined by your dose-response studies.
Variability between experimental days. 1. Inconsistent Reagent Preparation: Variations in the preparation of solutions. 2. Differences in Experimental Conditions: Minor changes in temperature, pH, or incubation times.1. Prepare fresh reagents for each experiment and use calibrated pipettes. 2. Standardize all experimental parameters and document them meticulously.

Quantitative Data Summary

Parameter Value Receptor Target Reference
IC50 30 µMGroup II mGluRs[1]
Solubility to 100 mMin 1.1eq. NaOH[1]
Storage Desiccate at +4°CN/A[1]

Experimental Protocols

Protocol 1: In Vitro Glutamate Release Assay

This protocol is designed to measure the effect of this compound on glutamate release from cultured neurons or brain slices.

Materials:

  • Cultured neurons or acute brain slices

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • High potassium (K+) aCSF (for depolarization-induced release)

  • Glutamate assay kit (fluorometric or colorimetric)

  • 96-well microplate

Procedure:

  • Preparation: Culture neurons in a 96-well plate or prepare acute brain slices and allow them to recover in aCSF.

  • Pre-incubation: Replace the medium with aCSF containing the desired concentration of this compound or vehicle control. Incubate for 30 minutes.

  • Baseline Measurement: Collect a sample of the supernatant to measure basal glutamate levels.

  • Stimulation: To measure evoked release, replace the supernatant with high K+ aCSF (containing this compound or vehicle) to depolarize the cells. Incubate for 15 minutes.

  • Sample Collection: Collect the supernatant for glutamate measurement.

  • Glutamate Quantification: Use a commercial glutamate assay kit to measure the glutamate concentration in the collected samples according to the manufacturer's instructions.[6]

  • Data Analysis: Compare the glutamate levels in the this compound-treated groups to the vehicle control groups for both basal and stimulated conditions.

Protocol 2: Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol outlines the procedure for recording postsynaptic currents to assess the impact of this compound on synaptic transmission.

Materials:

  • Acute brain slices

  • This compound

  • aCSF

  • Patch-clamp rig with amplifier and data acquisition system

  • Glass micropipettes

Procedure:

  • Slice Preparation: Prepare acute brain slices from the brain region of interest and allow them to recover in oxygenated aCSF.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Cell Targeting: Visualize neurons using DIC or fluorescence microscopy and establish a whole-cell patch-clamp recording.

  • Baseline Recording: Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs).

  • Drug Application: Bath-apply this compound at the desired concentration and continue recording.

  • Washout: Perfuse the slice with aCSF without this compound to observe any reversal of the effect.

  • Data Analysis: Analyze the frequency and amplitude of synaptic currents before, during, and after this compound application.[7][8]

Visualizations

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Glutamate_cleft Glutamate Glutamate_vesicle->Glutamate_cleft Release mGluR2 mGluR2/3 AC Adenylyl Cyclase mGluR2->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_channel Ca2+ Channel cAMP->Ca_channel Modulates Ca_channel->Glutamate_vesicle Inhibits release Glutamate_cleft->mGluR2 Activates Postsynaptic_receptor Postsynaptic Glutamate Receptor Glutamate_cleft->Postsynaptic_receptor Activates APICA This compound APICA->mGluR2 Blocks/ Inverse Agonism Excitation Neuronal Excitation Postsynaptic_receptor->Excitation

Caption: Signaling pathway of mGluR2/3 and the action of this compound.

experimental_workflow start Start: Prepare cultured neurons or brain slices preincubation Pre-incubate with This compound or Vehicle start->preincubation baseline Collect supernatant for basal glutamate measurement preincubation->baseline stimulation Stimulate with high K+ (containing drug/vehicle) baseline->stimulation sample_collection Collect supernatant for stimulated glutamate measurement stimulation->sample_collection quantification Quantify glutamate using fluorometric/colorimetric assay sample_collection->quantification analysis Analyze and compare glutamate levels quantification->analysis

Caption: Experimental workflow for an in vitro glutamate release assay.

troubleshooting_tree start Unexpected Result with This compound q1 Is there an increase in neuronal excitability? start->q1 a1_yes Expected due to disinhibition/inverse agonism. Consider mechanism in interpretation. q1->a1_yes Yes q2 Are the results inconsistent? q1->q2 No end Consult further literature or technical support a1_yes->end a2_yes Check reagent stability, cell culture conditions, and experimental parameters. q2->a2_yes Yes q3 Is there no effect? q2->q3 No a2_yes->end a3_yes Verify compound activity, receptor expression, and perform a dose-response curve. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for this compound experiments.

References

Improving signal-to-noise ratio in (RS)-APICA functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (RS)-APICA functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs). Our goal is to help you improve the signal-to-noise ratio in your experiments, ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective agonist for the metabotropic glutamate receptor 2 (mGluR2). mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation, couples primarily to the Gαi/o subunit of the heterotrimeric G-protein complex.[1][2] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In many cellular systems, activation of the Gαi/o pathway also leads to the modulation of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), and can influence intracellular calcium mobilization.[3][4]

Q2: What are the common functional assays used to study this compound activity?

Common functional assays for this compound and other mGluR2 agonists measure downstream effects of Gαi/o pathway activation. These include:

  • cAMP Assays: Measuring the inhibition of forskolin-stimulated cAMP accumulation.[5]

  • Calcium Flux Assays: Monitoring changes in intracellular calcium ([Ca2+]i), often using fluorescent indicators like Fluo-8 or genetically encoded sensors like GCaMP.[4][6] While mGluR2 is Gαi/o-coupled, these assays are often performed in cells co-expressing a promiscuous G-protein (like Gα16) or rely on downstream signaling cross-talk that results in calcium release.

  • [35S]GTPγS Binding Assays: A radioligand binding assay that measures the direct activation of G-proteins by the receptor.[2] This assay quantifies the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, upon receptor activation.[2]

  • Membrane Potential Assays: Measuring changes in ion channel activity, particularly the activation of GIRK channels, which leads to membrane hyperpolarization.

Q3: What are the primary sources of high background noise in fluorescence-based assays?

High background fluorescence can originate from multiple sources, broadly categorized as:

  • Autofluorescence: Intrinsic fluorescence from cellular components (e.g., NADH, flavins), culture medium (e.g., phenol red, serum proteins), or the test compounds themselves.[7][8]

  • Reagent and Consumable Issues: This includes fluorescent contaminants in buffers or reagents, spontaneous degradation of the fluorescent substrate, and the use of inappropriate microplates (e.g., clear plastic plates which can fluoresce brightly).[7][8]

  • Non-Specific Binding: The fluorescent dye or substrate may bind non-specifically to cells or the walls of the microplate.[7][8]

  • Instrumental Factors: Noise from the plate reader's detector, stray light, and light scatter from precipitated compounds can all contribute to high background.[8]

Q4: Why is a low signal-to-noise ratio a problem?

A low signal-to-noise (S/N) ratio indicates that the specific signal from your assay is weak relative to the background noise. This can lead to several issues:

  • Poor Data Reproducibility: High variability between replicate wells and experiments.

  • Reduced Assay Sensitivity: Difficulty in detecting small or subtle biological effects, making it hard to determine accurate potency (EC50) values.

  • False Negatives or Positives: Inability to distinguish a true biological response from background fluctuations. For optimal precision, an S/N ratio of at least 50, and ideally greater than 100, is often recommended.[9][10]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your this compound functional assays.

Problem 1: High Background Fluorescence in Calcium Flux Assay

Possible Cause Recommended Solution
Autofluorescence 1. Use Phenol Red-Free Medium: During the assay, switch to a phenol red-free culture medium or a buffered salt solution (e.g., HBSS).[7] 2. Check Compound Fluorescence: Test your compounds for intrinsic fluorescence at the assay's excitation/emission wavelengths. 3. Change Fluorophore: If cell autofluorescence is high, consider using a fluorescent dye that excites at a longer wavelength (e.g., red or far-red).[7]
Excess or Unbound Dye 1. Optimize Dye Concentration: Perform a titration to find the lowest dye concentration that gives a robust signal.[7] 2. Thorough Washing: Ensure that cells are washed 2-3 times with buffer after dye loading to remove all unbound dye.[7] 3. Incorporate a Quencher: Some dye kits include a quencher that reduces extracellular fluorescence. Ensure it is added correctly.
Inappropriate Microplates 1. Use Black-Walled Plates: Always use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background fluorescence.[8] Glass-bottom plates are preferable to plastic-bottom plates.[7]
Contaminated Reagents 1. Use High-Purity Reagents: Prepare buffers with high-purity water and analytical-grade reagents.[8] 2. Filter Buffers: If contamination is suspected, filter the assay buffer.[8]

Problem 2: Weak or No Signal Detected

Possible Cause Recommended Solution
Low Receptor Expression 1. Verify Expression: Confirm mGluR2 expression in your cell line using a method like qPCR, Western blot, or flow cytometry. 2. Use a Different Clone/Cell Line: If expression is low, consider using a cell line with higher or inducible receptor expression.
Inactive Reagents 1. This compound Degradation: Prepare fresh stock solutions of this compound and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 2. Fluorescent Dye Issues: Ensure the fluorescent dye has not expired and has been stored correctly (protected from light).
Suboptimal Assay Conditions 1. Check Incubation Times/Temperatures: Ensure all incubation steps are performed for the recommended duration and at the correct temperature. 2. Optimize Cell Density: Plate cells at a density that results in a confluent monolayer (80-95%) on the day of the assay. Too few or too many cells can lead to a poor signal.
Incorrect Plate Reader Settings 1. Verify Wavelengths: Double-check that the excitation and emission wavelengths on the plate reader are correctly set for your specific fluorophore. 2. Adjust Gain Settings: Optimize the photomultiplier tube (PMT) gain setting. A low gain may not detect the signal, while an excessively high gain can increase noise.

Problem 3: High Well-to-Well Variability

Possible Cause Recommended Solution
Inconsistent Cell Plating 1. Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before plating to ensure an even distribution in each well. 2. Avoid "Edge Effects": Edge effects (evaporation in outer wells) can cause variability. To mitigate this, avoid using the outermost wells of the plate or fill them with sterile buffer/media.
Pipetting Inaccuracy 1. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and precise liquid handling.[11] 2. Consistent Technique: Use a consistent pipetting technique for all additions (e.g., reverse pipetting for viscous solutions, changing tips for each reagent).[12]
Incomplete Washing 1. Automate Washing: If possible, use an automated plate washer for more consistent and thorough washing. 2. Manual Washing Technique: If washing manually, ensure all wells are filled and aspirated completely and uniformly.[13]
Temperature Gradients 1. Equilibrate Reagents: Allow all reagents and plates to reach room temperature before starting the assay.[12] 2. Avoid Stacking Plates: Do not stack plates during incubation, as this can create temperature gradients across the plates.[11]

Quantitative Data for Assay Optimization

Optimizing assay parameters is critical for achieving a high signal-to-noise ratio. The following tables provide starting points for optimization.

Table 1: Calcium Flux Assay Parameters

ParameterRecommended RangeNotes
Cell Seeding Density 20,000 - 80,000 cells/wellOptimize for 80-95% confluency on assay day. Varies by cell type and plate format (96/384-well).
Fluorescent Dye Conc. Per manufacturer's suggestionPerform a concentration-response curve to find the optimal concentration that maximizes signal without increasing background.[7]
Dye Loading Time 30 - 60 minutesLonger incubation may increase signal but can also lead to dye compartmentalization and higher background.
This compound Conc. 1 nM - 10 µMA full dose-response curve is necessary to determine EC50. Start with a wide range.
Plate Reader Gain Instrument-dependentAdjust to place the maximal signal within the linear range of the detector, typically around 70-80% of saturation.

Table 2: Signal-to-Noise Calculation and Interpretation

MetricCalculationTarget ValueInterpretation
Signal-to-Noise (S/N) Mean Signal (Agonist) / Mean Signal (Vehicle)> 10A higher S/N ratio indicates a more robust and sensitive assay.[14]
Signal-to-Background (S/B) Mean Signal (Agonist) / Mean Signal (Blank)> 3Indicates the signal strength relative to wells with no cells or no dye.
Z'-Factor 1 - [ (3σ_signal + 3σ_control) / |μ_signal - μ_control| ]> 0.5A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening.

(σ = standard deviation, μ = mean)

Experimental Protocols

Protocol: Calcium Flux Assay Using a Fluorescent Dye

This protocol provides a general workflow for measuring this compound-induced calcium mobilization in a cell line expressing mGluR2.

Materials:

  • HEK293 cells stably expressing mGluR2 (and potentially a promiscuous G-protein).

  • Black-walled, clear-bottom 96-well microplates.

  • Culture Medium (e.g., DMEM/F12).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8).

  • This compound stock solution.

  • Probenecid (if required by dye kit to prevent dye extrusion).

Procedure:

  • Cell Plating: Seed cells into a 96-well black-walled plate at a pre-optimized density. Culture overnight to allow for cell attachment and formation of a monolayer.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions, often in Assay Buffer. Probenecid may be included.

    • Remove the culture medium from the wells.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Washing:

    • Gently remove the dye loading solution.

    • Wash the cell monolayer twice with 100 µL of Assay Buffer per well, being careful not to disturb the cells.[7]

    • After the final wash, leave 100 µL of Assay Buffer in each well.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentration.

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Set the instrument to the correct excitation/emission wavelengths for your dye (e.g., ~490 nm Ex / ~520 nm Em for Fluo-8).[6]

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 100 µL of the 2X this compound dilutions to the corresponding wells.

    • Immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Diagrams and Workflows

mGluR2_Signaling_Pathway cluster_membrane Plasma Membrane mGluR2 mGluR2 G_protein Gαi/oβγ mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (via Gβγ) GDP GDP G_protein->GDP Releases cAMP cAMP AC->cAMP Generates ATP ATP AC->ATP Converts K_ion K+ GIRK->K_ion Efflux APICA This compound APICA->mGluR2 Binds GTP GTP GTP->G_protein Binds Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: Simplified signaling pathway of mGluR2 activation by this compound.

Assay_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) plate_cells->overnight_incubation dye_loading Load Cells with Calcium Dye overnight_incubation->dye_loading wash_cells Wash Cells to Remove Excess Dye dye_loading->wash_cells prepare_compounds Prepare this compound Serial Dilutions read_plate Measure Fluorescence in Plate Reader wash_cells->read_plate prepare_compounds->read_plate Add Compounds analyze_data Analyze Data (EC50 Calculation) read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for a calcium flux functional assay.

Troubleshooting_Workflow cluster_high_bg cluster_low_sig action_node action_node result_node result_node start Poor S/N Ratio check_background High Background? start->check_background check_signal Low Signal? check_background->check_signal No action_autofluorescence Use phenol-red free media. Check compound fluorescence. check_background->action_autofluorescence Yes action_expression Verify receptor expression. check_signal->action_expression Yes end Improved S/N Ratio action_autofluorescence->end action_dye Optimize dye concentration. Ensure thorough washing. action_dye->end action_plates Use black-walled plates. action_plates->end action_expression->end action_reagents Prepare fresh reagents. Check storage. action_reagents->end action_settings Optimize reader settings (gain). action_settings->end

Caption: A logical workflow for troubleshooting poor signal-to-noise ratio.

References

Cell viability issues with high concentrations of (RS)-APICA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (RS)-APICA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective group II metabotropic glutamate receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of group II metabotropic glutamate receptors (mGluR2 and mGluR3). Its primary mechanism of action is to block the effects of glutamate at these specific receptors, thereby modulating glutamatergic neurotransmission.

Q2: I am observing decreased cell viability at high concentrations of this compound. Is this expected?

While there is limited specific data in the public domain on the cytotoxicity of this compound at high concentrations, it is not uncommon for pharmacological compounds to exhibit off-target effects or induce cellular stress when used at concentrations significantly above their effective range. Some studies on other glutamate antagonists have shown that they can impact cell proliferation and survival. It is crucial to determine the optimal, non-toxic concentration range for your specific cell type and experimental conditions.

Q3: What are the potential reasons for the cell viability issues I am observing?

Several factors could contribute to decreased cell viability in your experiments with this compound:

  • Compound Concentration: The concentration of this compound may be too high, leading to off-target effects or general cellular toxicity.

  • On-Target Effects: In certain cell types, the blockade of mGluR2/3 signaling itself might interfere with essential survival pathways.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in your culture medium might be toxic to your cells.

  • Experimental Artifacts: Issues with cell culture conditions, such as contamination, improper handling, or problems with reagents, can also lead to poor cell viability.

  • Cell Type Specificity: Different cell lines and primary cells will have varying sensitivities to pharmacological agents.

Q4: How can I determine the optimal concentration of this compound for my experiments?

It is recommended to perform a dose-response curve to determine both the efficacy of this compound in your desired assay and its effect on cell viability. This will help you identify a concentration that provides the desired pharmacological effect without causing significant cell death.

Troubleshooting Guide: Cell Viability Issues

This guide provides a step-by-step approach to troubleshooting common cell viability problems encountered when using high concentrations of this compound.

Step 1: Verify Experimental Controls

Before attributing cell death to this compound, it is essential to rule out other potential causes.

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration as in your experimental wells. This will help you determine if the solvent is contributing to toxicity.

  • Untreated Control: An untreated cell population will serve as a baseline for normal cell viability.

  • Positive Control for Cell Death: If possible, include a known cytotoxic agent to ensure your cell viability assay is working correctly.

Step 2: Assess Compound-Related Issues

If your controls appear healthy, the issue may be related to the compound itself.

  • Concentration Optimization: Perform a dose-response experiment to assess cell viability across a wide range of this compound concentrations. This will help you identify the toxic threshold.

  • Solubility: Ensure that this compound is fully dissolved in your stock solution and does not precipitate when added to the culture medium. Precipitates can be toxic to cells.

  • Compound Purity and Stability: Verify the purity of your this compound lot. Impurities can have unexpected biological activities. Also, ensure the compound has been stored correctly and has not degraded.

Step 3: Evaluate Cell Culture Conditions

General cell culture problems can often be mistaken for compound-induced toxicity.

  • Contamination: Regularly check your cultures for signs of bacterial, fungal, or mycoplasma contamination.

  • Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and are not over-confluent before starting the experiment.

  • Media and Reagents: Use fresh, pre-warmed media and high-quality reagents.

Data Presentation

Summarize your experimental findings in clear, structured tables to easily compare results.

Table 1: Dose-Response of this compound on Cell Viability

This compound Concentration (µM)Vehicle Control Viability (%)Treated Cell Viability (%)Standard Deviation
0 (Vehicle)100100X
110098X
1010095X
5010070X
10010040X
20010015X

Note: This table is an example. Users should populate it with their own experimental data.

Table 2: Troubleshooting Checklist and Observations

CheckpointObservation/ResultAction Taken
Vehicle Control Viability
Untreated Control Viability
Microbial Contamination Check
This compound Solubility in Media
Cell Morphology Assessment

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells in a 96-well plate

  • This compound stock solution

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle and untreated controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Visualizations

experimental_workflow cluster_prep Experiment Preparation cluster_treatment Treatment cluster_assay Cell Viability Assay cluster_analysis Data Analysis plate_cells Plate cells and allow to adhere prepare_compounds Prepare this compound dilutions and controls treat_cells Treat cells with this compound and controls prepare_compounds->treat_cells incubate Incubate for desired duration treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_plate Read absorbance solubilize->read_plate calculate_viability Calculate % viability vs. control read_plate->calculate_viability plot_data Plot dose-response curve calculate_viability->plot_data

Caption: Workflow for assessing this compound's effect on cell viability.

troubleshooting_flowchart cluster_compound Compound-Related Issues cluster_culture Cell Culture Issues start Decreased cell viability observed check_controls Are controls (vehicle, untreated) healthy? start->check_controls dose_response Perform dose-response curve check_controls->dose_response Yes check_contamination Check for contamination check_controls->check_contamination No check_solubility Check compound solubility dose_response->check_solubility verify_purity Verify compound purity/stability check_solubility->verify_purity assess_cell_health Assess overall cell health check_contamination->assess_cell_health check_reagents Check media and reagents assess_cell_health->check_reagents

Caption: Troubleshooting decision tree for cell viability issues.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm glutamate Glutamate mgluR mGluR2/3 glutamate->mgluR Activates downstream Downstream Signaling (e.g., cAMP inhibition) mgluR->downstream Inhibits apica This compound apica->mgluR Blocks survival Cell Survival Pathways apica->survival Potential Disruption (at high conc.) downstream->survival Modulates apoptosis Apoptosis Induction survival->apoptosis Inhibits

Caption: Potential mechanism of this compound-induced apoptosis.

Addressing batch-to-batch variability of (RS)-APICA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when working with (RS)-APICA, with a focus on addressing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays between different batches of this compound. What could be the cause?

A1: Inconsistent results between batches of this compound can stem from several factors related to the compound's purity, composition, and handling. The most common causes include:

  • Variability in Potency: The effective concentration of the active compound may differ between batches due to variations in purity or the presence of inactive isomers.

  • Presence of Impurities: Residual solvents, starting materials, or by-products from the synthesis process can interfere with the assay.

  • Solubility and Stability Issues: Improper storage or handling can lead to degradation of the compound. Different batches may also exhibit slight differences in solubility characteristics.

  • Incorrect Quantification: Inaccurate determination of the compound's concentration in stock solutions can lead to significant experimental error.

We recommend performing a set of quality control checks on each new batch before use in critical experiments.

Q2: What are the key quality control (QC) parameters to consider for each new batch of this compound?

A2: To ensure consistency and reliability of your experiments, we recommend verifying the following parameters for each new lot of this compound. A summary of typical QC tests and their purpose is provided in the table below.

Table 1: Recommended Quality Control (QC) Tests for this compound

QC ParameterMethodPurposeTypical Specification
Identity ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS)Confirms the chemical structure of this compound.Conforms to the reference spectrum.
Purity High-Performance Liquid Chromatography (HPLC)Determines the percentage of the active compound and detects impurities.≥98%
Residual Solvents Gas Chromatography (GC)Quantifies any remaining solvents from the synthesis and purification process.As per ICH Q3C guidelines.
Water Content Karl Fischer TitrationMeasures the amount of water in the solid compound.≤0.5%
Solubility Visual assessment in a relevant solvent (e.g., DMSO, aqueous buffer)Confirms that the compound dissolves as expected at the desired concentration.Clear solution at the specified concentration.
Biological Activity Functional assay (e.g., cAMP assay in a cell line expressing mGluR2/3)Verifies the potency of the compound in a relevant biological system.IC₅₀ within an acceptable range of the reference value.

Q3: How should I properly store and handle this compound to minimize degradation?

A3: this compound should be stored as a solid at -20°C, desiccated, and protected from light. For preparing stock solutions, use a high-quality anhydrous solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and concentration changes due to solvent evaporation.

Troubleshooting Guide

Problem: Inconsistent IC₅₀ values in functional assays.

Possible CauseRecommended Action
Batch-to-batch variability in potency. Qualify each new batch with a standard functional assay to determine its specific IC₅₀ before use in large-scale experiments.
Compound degradation. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term use.
Solubility issues. Ensure the compound is fully dissolved in the stock solution. Visually inspect for precipitates. Use sonication if necessary. Prepare working solutions in an appropriate aqueous buffer.
Inaccurate pipetting or dilution. Calibrate pipettes regularly. Perform serial dilutions carefully.

Problem: Poor solubility in aqueous buffers.

Possible CauseRecommended Action
Compound has precipitated out of solution. Prepare a fresh stock solution in an organic solvent like DMSO at a higher concentration. Dilute to the final working concentration in the aqueous buffer immediately before use.
Incorrect pH of the buffer. Check the pH of your experimental buffer. The solubility of this compound may be pH-dependent.

Experimental Protocols

Protocol 1: Determination of this compound Potency using a cAMP Assay

This protocol outlines a method to determine the IC₅₀ of this compound by measuring its ability to inhibit agonist-induced reduction of cAMP in a cell line expressing group II metabotropic glutamate receptors (e.g., CHO-mGluR2).

Materials:

  • CHO cells stably expressing mGluR2

  • This compound

  • Group II mGluR agonist (e.g., LY354740)

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium and supplements

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

  • Cell Plating: Seed the CHO-mGluR2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a solution of the agonist (LY354740) at a concentration that gives a submaximal response (e.g., EC₈₀).

  • Assay: a. Wash the cells with the assay buffer. b. Add the this compound dilutions to the wells and incubate for 15-30 minutes. c. Add the agonist solution to the wells (except for the negative control wells) and incubate for 15-30 minutes. d. Add forskolin to all wells to stimulate adenylyl cyclase and incubate for 15-30 minutes. e. Lyse the cells and measure the cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular mGluR mGluR2/3 G_protein Gαi/o mGluR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Glutamate Glutamate Glutamate->mGluR Activates APICA This compound APICA->mGluR Antagonizes ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: this compound antagonizes the glutamate-mediated activation of group II mGluRs.

Experimental Workflow for Batch Qualification

G cluster_0 Batch Receipt and Initial Checks cluster_1 Quality Control Testing cluster_2 Decision cluster_3 Outcome A Receive New Batch of this compound B Review Certificate of Analysis A->B C Visual Inspection for Physical Properties B->C D Confirm Identity (NMR, MS) C->D E Determine Purity (HPLC) C->E F Assess Solubility C->F G Measure Biological Activity (cAMP Assay) C->G H Compare QC Data to Specifications D->H E->H F->H G->H I Batch Accepted for Experimental Use H->I Pass J Batch Rejected - Contact Supplier H->J Fail

Caption: A logical workflow for the quality control of new batches of this compound.

Validation & Comparative

A Comparative Analysis of (RS)-APICA and Other Group II Metabotropic Glutamate Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of (RS)-APICA, a selective group II metabotropic glutamate receptor (mGluR) antagonist, with other notable antagonists targeting the same receptor group, namely LY341495 and EGLU. This document is intended to serve as a resource for researchers in neuroscience and pharmacology, as well as professionals involved in drug discovery and development, by presenting a side-by-side comparison of their performance based on available experimental data.

Introduction to Group II mGluR Antagonists

Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system. Group II mGluRs, which include mGluR2 and mGluR3 subtypes, are predominantly located presynaptically and their activation typically leads to the inhibition of neurotransmitter release. This makes them attractive therapeutic targets for a variety of neurological and psychiatric disorders characterized by excessive glutamate transmission. Antagonists of group II mGluRs block the inhibitory effect of these receptors, leading to an increase in glutamate release. This compound, LY341495, and EGLU are key pharmacological tools used to study the physiological and pathological roles of group II mGluRs.

Quantitative Performance Comparison

The following table summarizes the available quantitative data for this compound, LY341495, and EGLU, focusing on their potency at mGluR subtypes. It is important to note that the experimental conditions under which these values were obtained may vary between studies.

AntagonistTarget(s)IC50/Kd ValuesNotes
This compound Group II mGluRsIC50 = 30 µMSelective for group II over group I and III mGluRs.
LY341495 mGluR2IC50 = 21 nM[1]High-potency antagonist with broad activity across mGluR subtypes at varying concentrations.
mGluR3IC50 = 14 nM[1]
mGluR1aIC50 = 7.8 µM[1]
mGluR5aIC50 = 8.2 µM[1]
mGluR4IC50 = 22 µM[1]
mGluR7IC50 = 990 nM[1]
mGluR8IC50 = 170 nM[1]
EGLU mGluR2Kd = 66 µMPotent and competitive antagonist at the (lS,3S)-ACPD-sensitive site.[1]

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by group II mGluR antagonists is the adenylyl cyclase cascade. Activation of group II mGluRs by glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonists of these receptors block this inhibition, thereby preventing the decrease in cAMP production.

Group II mGluR Antagonist Signaling Pathway

G cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2/3 mGluR2/3 Glutamate->mGluR2/3 Activates G_protein Gi/o mGluR2/3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Vesicular_Release Glutamate Release G_protein->Vesicular_Release Inhibits cAMP_pathway ATP -> cAMP AC->cAMP_pathway Antagonist This compound / LY341495 / EGLU Antagonist->mGluR2/3 Blocks

Caption: Signaling pathway of group II mGluR antagonists.

Experimental Workflow for Antagonist Characterization

G cluster_workflow Experimental Workflow Cell_Culture Cell Line Expressing mGluR2 or mGluR3 Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay cAMP Accumulation Assay Cell_Culture->Functional_Assay InVivo_Studies In Vivo Electrophysiology & Behavioral Models Binding_Assay Radioligand Binding Assay (e.g., [3H]LY341495) Membrane_Prep->Binding_Assay Data_Analysis_Binding Determine Ki / IC50 Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Determine IC50 Functional_Assay->Data_Analysis_Functional Data_Analysis_InVivo Assess Physiological Effects InVivo_Studies->Data_Analysis_InVivo

References

Validating Binding Assay Results for (RS)-APICA and the Synthetic Cannabinoid APICA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of binding assay results is paramount for the reliable characterization of novel compounds. This guide provides a comparative framework for validating the binding of two distinct molecules often referred to as APICA: (RS)-APICA , a selective group II metabotropic glutamate receptor (mGluR) antagonist, and APICA (SDB-001) , a potent synthetic cannabinoid receptor agonist. Given the distinct pharmacology of these compounds, this guide addresses them separately to ensure clarity and accuracy in experimental design and data interpretation.

Part 1: Validating this compound Binding to Metabotropic Glutamate Receptors

This compound is recognized as a selective antagonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3), which play a crucial role in regulating synaptic transmission and plasticity. Validating its binding affinity is essential for studies related to neurological and psychiatric disorders.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound and comparator compounds at group II mGluRs. This data is crucial for establishing a baseline for assay validation and for comparing the potency of novel ligands.

CompoundTarget Receptor(s)Assay TypeReported Affinity (IC₅₀/Kᵢ)Reference Compound(s)
This compound mGluR Group IIRadioligand DisplacementIC₅₀ = 30 µM-
Eglumegad (LY354740)mGluR2/3 AgonistRadioligand DisplacementKᵢ = 16 nM (mGluR2)Glutamate
LY341495mGluR2/3 AntagonistRadioligand DisplacementKᵢ = 1.6 nM (mGluR2)Glutamate

Note: The affinity of this compound is reported as an IC₅₀ value, which can be converted to a Kᵢ value using the Cheng-Prusoff equation, provided the Kₔ of the radioligand is known.

Experimental Protocols

1. Radioligand Displacement Assay

This is the gold-standard method for determining the binding affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor.

  • Materials:

    • Cell membranes prepared from cells expressing recombinant human mGluR2 or mGluR3.

    • Radioligand: [³H]-LY341495 or another suitable group II mGluR antagonist radioligand.

    • Unlabeled this compound and reference compounds.

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (10 mM).

    • Filtration apparatus with glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound or a reference compound.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine non-specific binding by including a high concentration of a known saturating ligand.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

2. Functional Assays (e.g., cAMP Assay)

Functional assays validate binding by measuring the downstream cellular response to receptor modulation. As group II mGluRs are Gᵢ-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. An antagonist like this compound would block the agonist-induced decrease in cAMP.

  • Materials:

    • Cells expressing mGluR2 or mGluR3.

    • Group II mGluR agonist (e.g., Eglumegad).

    • Forskolin (to stimulate cAMP production).

    • This compound.

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add a fixed concentration of a group II mGluR agonist.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

    • The ability of this compound to reverse the agonist-induced decrease in cAMP confirms its antagonistic activity.

Mandatory Visualizations

mGluR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate (Agonist) mGluR mGluR2/3 Glutamate->mGluR Activates RS_APICA This compound (Antagonist) RS_APICA->mGluR Blocks G_protein Gαi/o mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP cAMP->ATP to

Figure 1: Signaling pathway of group II metabotropic glutamate receptors (mGluRs).

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents incubation Incubate Reagents prepare_reagents->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration measurement Measure Radioactivity filtration->measurement analysis Data Analysis (Calculate IC50/Ki) measurement->analysis end End analysis->end

Figure 2: General workflow for a radioligand displacement binding assay.

Part 2: Validating APICA (SDB-001) Binding to Cannabinoid Receptors

APICA (SDB-001) , or N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide, is a potent synthetic agonist of the cannabinoid receptors CB1 and CB2.[1][2] The validation of its binding is critical for research in areas such as pharmacology, toxicology, and forensic science.

Quantitative Data Summary

The following table provides a comparison of the binding affinities of APICA and other well-characterized cannabinoid receptor ligands.

CompoundTarget ReceptorAssay TypeReported Affinity (Kᵢ/EC₅₀)Reference Compound(s)
APICA (SDB-001) CB1Functional AssayEC₅₀ = 34 nM[2]JWH-018, THC
APICA (SDB-001) CB2Functional AssayEC₅₀ = 29 nM[2]JWH-018, THC
JWH-018CB1Radioligand DisplacementKᵢ = 9.0 nMWIN55,212-2
JWH-018CB2Radioligand DisplacementKᵢ = 2.94 nMWIN55,212-2
Δ⁹-THCCB1Radioligand DisplacementKᵢ = 40.7 nMCP55,940
Δ⁹-THCCB2Radioligand DisplacementKᵢ = 36.4 nMCP55,940
Experimental Protocols

1. Radioligand Displacement Assay

This assay is used to determine the binding affinity (Kᵢ) of APICA by competing with a known radiolabeled cannabinoid ligand.

  • Materials:

    • Cell membranes from cells expressing human CB1 or CB2 receptors.

    • Radioligand: [³H]-CP55,940 or [³H]-WIN55,212-2.

    • Unlabeled APICA and reference compounds (e.g., JWH-018).

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) with 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA.

    • Filtration apparatus and glass fiber filters (pre-soaked in polyethylenimine).

    • Scintillation counter.

  • Procedure:

    • Follow the general procedure outlined in Part 1 for the radioligand displacement assay, using the specified materials for cannabinoid receptors.

    • Incubation is typically performed at 30°C for 60-90 minutes.

2. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.

  • Materials:

    • Cell membranes expressing CB1 or CB2 receptors.

    • [³⁵S]GTPγS.

    • APICA and a reference agonist (e.g., JWH-018).

    • GDP.

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) with MgCl₂, NaCl, and EDTA.

  • Procedure:

    • Pre-incubate cell membranes with GDP.

    • Add varying concentrations of APICA or a reference agonist.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate to allow for G-protein activation and [³⁵S]GTPγS binding.

    • Terminate the reaction by filtration.

    • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Plot the stimulated binding against the logarithm of the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.

Mandatory Visualizations

Cannabinoid_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular APICA APICA (SDB-001) (Agonist) CBR CB1/CB2 Receptor APICA->CBR Activates G_protein Gαi/o CBR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP

Figure 3: Signaling pathway of cannabinoid receptors (CB1/CB2).

Assay_Validation_Logic start Binding Assay Result (e.g., Radioligand Displacement) compare_lit Compare with Literature Values for Reference Compounds start->compare_lit functional_assay Perform Orthogonal Assay (e.g., Functional Assay) start->functional_assay validated Validated Result compare_lit->validated Consistent compare_functional Correlate Binding Affinity with Functional Potency functional_assay->compare_functional compare_functional->validated Correlates

Figure 4: Logical workflow for validating binding assay results.

References

Comparative Analysis of Receptor Cross-Reactivity: (RS)-APICA and APICA (SDB-001)

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the receptor binding profiles of (RS)-APICA, a metabotropic glutamate receptor antagonist, and APICA (SDB-001), a synthetic cannabinoid receptor agonist.

This guide provides a detailed comparison of the cross-reactivity profiles of two distinct research compounds often referred to by the acronym "APICA". It is critical to distinguish between This compound , a selective antagonist for group II metabotropic glutamate receptors (mGluR), and APICA (also known as SDB-001) , a potent synthetic agonist for cannabinoid receptors. This document aims to clarify their respective primary targets and off-target interactions by presenting available quantitative data, detailed experimental methodologies, and illustrating their principal signaling pathways.

Introduction to the Compounds

This compound is a research chemical utilized in neuroscience to probe the function of group II mGluRs (mGluR2 and mGluR3). These receptors are implicated in the modulation of synaptic transmission and plasticity, making them a target for therapeutic intervention in various neurological and psychiatric disorders.

APICA (SDB-001) , or N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide, is a synthetic cannabinoid that has been identified in illicit products. It acts as a potent agonist at cannabinoid receptors CB1 and CB2, mimicking the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Quantitative Comparison of Receptor Binding Profiles

The following tables summarize the available data on the binding affinities and functional activities of this compound and APICA (SDB-001) at their primary targets and other screened receptors.

Table 1: Receptor Binding and Functional Data for this compound

Receptor SubtypeLigand/Assay TypeValueReference
mGluR Group IIAntagonist (IC₅₀)30 µM[1]
mGluR Group IAntagonistNo significant effect up to 1 mM[1]
mGluR Group IIIAntagonistNo significant effect up to 1 mM[1]

No comprehensive cross-reactivity data for this compound against a broader panel of receptors was identified in the public domain.

Table 2: Receptor Binding and Functional Data for APICA (SDB-001)

Receptor SubtypeLigand/Assay TypeValueReference
Cannabinoid CB₁Antagonist (IC₅₀)175 nM[2]
Cannabinoid CB₁Agonist (EC₅₀)34 nM[2]
Cannabinoid CB₂Agonist (EC₅₀)29 nM[2]
Cannabinoid CB₂Binding Affinity (Kᵢ)1.22 nM[3]

Signaling Pathways

The following diagrams illustrate the primary signaling cascades associated with the activation of the respective target receptors for each compound.

G_protein_signaling_mGluRII cluster_membrane Cell Membrane mGluRII Group II mGluR (mGluR2/mGluR3) Gi_Go Gαi/o mGluRII->Gi_Go Activates RS_APICA This compound (Antagonist) RS_APICA->mGluRII Blocks AC Adenylyl Cyclase Gi_Go->AC Inhibits IonChannels Ion Channels (Ca²⁺, K⁺) Gi_Go->IonChannels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neurotransmitter_Release ↓ Neurotransmitter Release PKA->Neurotransmitter_Release IonChannels->Neurotransmitter_Release

Caption: Signaling pathway for Group II Metabotropic Glutamate Receptors.

G_protein_signaling_CBR cluster_membrane Cell Membrane CBR Cannabinoid Receptor (CB1/CB2) Gi_Go Gαi/o CBR->Gi_Go Activates APICA APICA (SDB-001) (Agonist) APICA->CBR Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Gi_Go->MAPK Activates IonChannels Ion Channels (Ca²⁺, K⁺) Gi_Go->IonChannels Modulates cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Modulation of Neurotransmitter Release, Gene Expression cAMP->Cellular_Response MAPK->Cellular_Response IonChannels->Cellular_Response

Caption: Signaling pathway for Cannabinoid Receptors CB1 and CB2.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of binding and functional data. Below are representative methodologies for the assays cited in this guide.

Radioligand Displacement Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare cell membranes expressing the receptor of interest. Incubation 4. Incubate membranes, radioligand, and test compound at various concentrations. Membrane_Prep->Incubation Radioligand 2. Select a suitable radioligand with high affinity and specificity. Radioligand->Incubation Test_Compound 3. Prepare serial dilutions of the test compound (e.g., APICA). Test_Compound->Incubation Filtration 5. Separate bound from free radioligand via rapid vacuum filtration. Incubation->Filtration Counting 6. Quantify radioactivity on filters using a scintillation counter. Filtration->Counting Analysis 7. Plot data and determine IC₅₀. Calculate Kᵢ using the Cheng-Prusoff equation. Counting->Analysis

Caption: General workflow for a radioligand displacement binding assay.

Detailed Steps:

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed amount of membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]CP55,940 for cannabinoid receptors), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Functional Assay (for Gαi/o-coupled receptors)

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a common second messenger for Gαi/o-coupled receptors like CB1, CB2, and group II mGluRs.

Detailed Steps:

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells) are cultured to an appropriate density in 96- or 384-well plates.

  • Assay Conditions: The cell culture medium is replaced with a stimulation buffer. To amplify the inhibitory signal, adenylyl cyclase is first stimulated with forskolin to increase basal cAMP levels.

  • Compound Addition: The test compound (e.g., APICA (SDB-001)) is added at various concentrations, and the cells are incubated for a specific period to allow for receptor activation and subsequent inhibition of adenylyl cyclase.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA, or luminescence-based reporter systems).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the logarithm of the agonist concentration. The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal inhibitory effect, is then determined from this curve.

Conclusion

The available data clearly delineates This compound as a selective antagonist for group II metabotropic glutamate receptors and APICA (SDB-001) as a potent agonist at cannabinoid CB1 and CB2 receptors. While their primary targets are well-defined, a comprehensive understanding of their cross-reactivity with a wider range of receptor types is currently limited in the public scientific literature. The lack of extensive off-target screening data for both compounds underscores the importance of conducting such studies to fully characterize their pharmacological profiles. Researchers using these compounds should be aware of their distinct mechanisms of action and exercise caution in interpreting results, particularly when broad physiological effects are observed. The experimental protocols provided herein offer a foundation for further investigation into the selectivity and potential off-target interactions of these and other novel research compounds.

References

Comparative Pharmacological Assessment of (RS)-APICA Against Standard Cannabinoid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of (RS)-APICA (also known as SDB-001), a synthetic cannabinoid agonist, against a panel of widely recognized standard reference compounds. The data presented herein is intended for researchers, scientists, and professionals in the fields of pharmacology and drug development to facilitate an objective evaluation of this compound's pharmacological profile. This document summarizes key quantitative metrics, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows.

This compound, or N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide, is a potent agonist of both the central (CB1) and peripheral (CB2) cannabinoid receptors.[1] Understanding its binding affinity and functional potency relative to established research compounds is crucial for interpreting experimental outcomes and advancing cannabinoid receptor research.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional activities of this compound and selected reference compounds at human cannabinoid receptors. These compounds include the potent synthetic agonists JWH-018, CP-55,940, WIN 55,212-2, and the structurally related compound APINACA (AKB48).

Table 1: Cannabinoid Receptor Binding Affinity

Binding affinity is presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which quantify the concentration of the compound required to inhibit 50% of radioligand binding to the receptor. A lower value indicates a higher binding affinity.

CompoundReceptorParameterValue (nM)Reference(s)
This compound hCB1IC50175[1]
JWH-018 hCB1Ki9.00 ± 5.00[2]
hCB2Ki2.94 ± 2.65[2]
APINACA hCB1Ki3.24[3]
hCB2Ki1.68[3]
CP-55,940 hCB1Ki0.6 - 5.0
hCB2Ki0.7 - 2.6
WIN 55,212-2 hCB1Ki62.3
hCB2Ki3.3

IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant.

Table 2: Cannabinoid Receptor Functional Activity

Functional activity is presented as the half-maximal effective concentration (EC50), which measures the concentration of an agonist that provokes a response halfway between the baseline and maximum response. This parameter is a key indicator of a compound's potency.

CompoundReceptorParameterValue (nM)Reference(s)
This compound hCB1EC5034[1]
hCB2EC5029[1]
JWH-018 hCB1EC50102[2]
hCB2EC50133[2]
APINACA hCB1EC50142[3]
hCB2EC50141[3]
CP-55,940 hCB1EC500.2
hCB2EC500.3

EC50: Half-maximal effective concentration.

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the canonical cannabinoid receptor signaling pathway and the general workflows for the key experimental protocols described below.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound / Agonist CB_Receptor CB1 / CB2 Receptor (7-TM GPCR) Agonist->CB_Receptor Binds Gi_Protein Gi/o Protein CB_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase (AC) Gi_Protein->Adenylyl_Cyclase Inhibits MAPK_Pathway MAPK Pathway (e.g., ERK1/2) Gi_Protein->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Transcription Gene Transcription MAPK_Pathway->Transcription Regulates

Caption: Canonical Cannabinoid Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes (e.g., from hCB1/hCB2 expressing cells) Incubation Incubate: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand (e.g., [³H]CP-55,940) Radioligand_Prep->Incubation Compound_Prep Prepare Test Compound (Serial Dilutions of this compound) Compound_Prep->Incubation Filtration Separate Bound/Free Ligand (Rapid Vacuum Filtration) Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Curve_Fit Plot % Inhibition vs. [Compound] Counting->Curve_Fit IC50_Calc Calculate IC50 Value Curve_Fit->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocols

The data presented in this guide are derived from standard, validated pharmacological assays. The general methodologies are outlined below.

Competitive Radioligand Binding Assay (for Ki / IC50 Determination)

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity.

  • Materials:

    • Receptor Source: Cell membranes prepared from cell lines (e.g., HEK-293 or CHO) stably expressing the human CB1 or CB2 receptor.[4][5]

    • Radioligand: A high-affinity cannabinoid receptor agonist, typically [³H]CP-55,940 or [³H]WIN 55,212-2.[5]

    • Test Compound: this compound or reference compounds, serially diluted in an appropriate solvent (e.g., DMSO).

    • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.[4][5]

    • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[5]

    • Apparatus: 96-well filter plates (GF/B or GF/C), vacuum filtration manifold, and a scintillation counter.[4][6]

  • Procedure:

    • Reaction Setup: In a 96-well plate, receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.[7] Control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand like WIN 55,212-2) are included.[4][5]

    • Incubation: The plate is incubated, typically for 60-90 minutes at 30°C, to allow the binding reaction to reach equilibrium.[4][7]

    • Harvesting: The incubation is terminated by rapid vacuum filtration through the glass fiber filter plates. This separates the receptor-bound radioligand from the unbound radioligand.[7]

    • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[4]

    • Counting: After drying the filters, a scintillation cocktail is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.[4]

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding is plotted against the logarithm of the test compound concentration to generate a competition curve. The IC50 value is determined from this curve using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[4]

cAMP Functional Assay (for EC50 Determination)

This cell-based assay measures the functional potency of a compound by quantifying its ability to modulate the production of cyclic AMP (cAMP), a key second messenger in the cannabinoid receptor signaling cascade. Since CB1 and CB2 receptors are coupled to Gi/o proteins, agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8]

  • Materials:

    • Cell Line: A cell line (e.g., CHO-K1) stably expressing the human CB1 or CB2 receptor.[8][9]

    • Adenylyl Cyclase Stimulant: Forskolin is used to stimulate adenylyl cyclase and raise basal cAMP levels, allowing for the measurement of inhibition.[8]

    • Test Compound: this compound or reference compounds, serially diluted.

    • cAMP Detection Kit: A commercial kit for quantifying cAMP levels, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or BRET (Bioluminescence Resonance Energy Transfer).[1][8]

  • Procedure:

    • Cell Plating: Cells are seeded into 96-well or 384-well plates and incubated to form a confluent monolayer.[8]

    • Compound Addition: Cells are pre-incubated with varying concentrations of the test compound (or vehicle control).[8]

    • Stimulation: A fixed concentration of forskolin is added to all wells (except for basal controls) to stimulate cAMP production. The plate is then incubated for a defined period (e.g., 30 minutes).[8]

    • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's protocol for the specific detection kit used.[8]

    • Data Analysis: A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration. The EC50 value, representing the concentration at which the compound elicits 50% of its maximal inhibitory effect, is determined from this curve.[8]

References

Reproducibility of (RS)-APICA Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic cannabinoid (RS)-APICA (also known as SDB-001) with other relevant alternatives, supported by experimental data from published research. The aim is to offer a clear perspective on the reproducibility of findings related to its pharmacological properties.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the quantitative data on the binding affinity and functional activity of this compound and its comparators at the primary cannabinoid receptors, CB1 and CB2.

CompoundReceptorBinding Affinity (IC50, nM)Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
This compound (SDB-001) CB1 175 [1]-34 [1]
CB2 --29 [1]
JWH-018CB1169[1]9.038.2[2]
CB2--12.8[2]
APINACA (AKB48)CB1824[1]--
STS-135 (5F-APICA)CB1--Potent Agonist
Δ⁹-THCCB1-40.7-

Table 1: Comparative In Vitro Data for this compound and Alternatives. This table presents the half-maximal inhibitory concentration (IC50) for receptor binding, the inhibitory constant (Ki) which reflects binding affinity, and the half-maximal effective concentration (EC50) for functional activity. A lower value indicates higher potency or affinity.

In Vivo Comparative Potency

In vivo studies in rats, utilizing biotelemetry to measure physiological responses such as hypothermia, have provided a comparative potency ranking for several synthetic cannabinoids.

CompoundRelative In Vivo Potency Ranking
PB-221
5F-PB-222
JWH-0182
AM-22013
This compound (SDB-001) 4 [3]
STS-1354[3]
XLR-114[3]
UR-1445

Table 2: In Vivo Potency Ranking of Synthetic Cannabinoids. The ranking is based on the magnitude and duration of hypothermia induced in rats, with a lower number indicating higher potency.[3]

Experimental Protocols

Reproducibility of research findings is critically dependent on detailed and standardized experimental protocols. Below are methodologies for key experiments cited in the evaluation of this compound and other synthetic cannabinoids.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Displacement)

This assay determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the cannabinoid receptors.

Materials:

  • Test Compound: this compound or other synthetic cannabinoids.

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

  • Receptor Source: Membranes prepared from cells expressing human CB1 or CB2 receptors.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

  • Non-specific Binding Control: A high concentration of an unlabeled potent cannabinoid (e.g., 10 µM WIN-55,212-2).

  • Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, incubate the receptor membranes with the radioligand and varying concentrations of the test compound.

  • Include controls for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

  • Incubate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

G Experimental Workflow: Cannabinoid Receptor Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compound, Radioligand, Buffers) plate_setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep_reagents->plate_setup prep_membranes Prepare Receptor Membranes (CB1/CB2 expressing cells) prep_membranes->plate_setup incubation Incubate at 30°C (60-90 minutes) filtration Rapid Filtration (Separate Bound/Free Ligand) incubation->filtration plate_setup->incubation scintillation Scintillation Counting (Measure Radioactivity) filtration->scintillation data_analysis Data Analysis (Calculate IC50) scintillation->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Cannabinoid Receptor Functional Assay (cAMP Accumulation)

This assay measures the functional activity of a compound by quantifying its effect on the intracellular second messenger cyclic adenosine monophosphate (cAMP). Cannabinoid receptor agonists typically inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

Materials:

  • Test Compound: this compound or other synthetic cannabinoids.

  • Cell Line: Cells expressing human CB1 or CB2 receptors and a reporter system (e.g., luciferase-based).

  • Forskolin: An adenylyl cyclase activator.

  • Assay Buffer: Appropriate cell culture medium.

  • Lysis Reagent and Detection Kit: For measuring cAMP levels.

  • Instrumentation: Luminometer or appropriate plate reader.

Procedure:

  • Plate the cells in a 96-well plate and incubate.

  • Treat the cells with varying concentrations of the test compound.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a detection kit.

  • Determine the EC50 value of the test compound for the inhibition of forskolin-stimulated cAMP accumulation.

Signaling Pathways

This compound, as a full agonist at both CB1 and CB2 receptors, is understood to activate the canonical cannabinoid receptor signaling pathway.[1] This pathway is primarily mediated by the Gi/o family of G-proteins.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The βγ subunit can also modulate other downstream effectors, including ion channels.

G Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand This compound receptor CB1/CB2 Receptor ligand->receptor Binds g_protein Gi/o Protein (Inactive) receptor->g_protein Activates g_protein_active Gi/o Protein (Active) g_protein->g_protein_active GDP -> GTP adenylyl_cyclase Adenylyl Cyclase g_protein_active->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

Caption: Simplified cannabinoid receptor signaling cascade.

Conclusion

The available research findings on this compound demonstrate its characterization as a potent, full agonist at both CB1 and CB2 receptors. Quantitative data from in vitro binding and functional assays provide a basis for comparing its potency to other synthetic cannabinoids like JWH-018. In vivo studies further contextualize its physiological effects relative to a broader range of compounds. For continued research and drug development, adherence to detailed and standardized experimental protocols, such as those outlined in this guide, is paramount to ensure the reproducibility and reliability of future findings in this area.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of (RS)-APICA (also known as SDB-001) and its related analogs, focusing on their performance as cannabinoid receptor agonists. The information presented herein is supported by experimental data from in vitro and in vivo studies, offering researchers, scientists, and drug development professionals a valuable resource for evaluating these compounds.

Summary of In Vitro Data: Binding Affinity and Functional Activity

The following table summarizes the in vitro binding affinities (IC50 or Ki) and functional activities (EC50) of this compound and a selection of its analogs at the human cannabinoid receptors CB1 and CB2. Lower IC50/Ki and EC50 values indicate higher binding affinity and potency, respectively.

CompoundCB1 Receptor IC50/Ki (nM)CB2 Receptor IC50/Ki (nM)CB1 Receptor EC50 (nM)CB2 Receptor EC50 (nM)Reference(s)
This compound 175 (IC50)-3429[1]
5F-EDMB-PICA ----[2]
MMB-FUBICA ----
5F-MDMB-PICA ----

Data for 5F-EDMB-PICA, MMB-FUBICA, and 5F-MDMB-PICA from comparative studies are currently being compiled and will be added as available.

In Vivo Effects: The Cannabinoid Tetrad

The "cannabinoid tetrad" is a series of in vivo tests in rodents used to characterize the central nervous system effects of cannabinoid receptor agonists. These tests measure:

  • Hypothermia: A decrease in body temperature.

  • Analgesia: Reduced sensitivity to pain.

  • Catalepsy: A state of immobility.

  • Hypolocomotion: Decreased spontaneous movement.

This compound has been shown to induce cannabis-like effects in rats, suggesting it would produce the characteristic tetrad effects.[1] Studies on analogs such as 5F-EDMB-PICA have also demonstrated their ability to induce tetrad effects in mice, with a reported rank order of potency for some in vivo effects.[2] A direct comparative study of the tetrad effects of this compound and its analogs under identical conditions is needed for a definitive assessment of their relative in vivo potencies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows relevant to the study of this compound and its analogs.

Cannabinoid Receptor Signaling Pathway

dot

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane CB1_CB2 CB1/CB2 Receptor G_protein Gi/o Protein CB1_CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Agonist This compound or Analog Agonist->CB1_CB2 Binds to Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Simplified signaling pathway of cannabinoid receptor activation.

Experimental Workflow for In Vitro Binding Assay

dot

Binding Assay Workflow cluster_prep Preparation Membrane_Prep Membrane Preparation (with CB1/CB2 receptors) Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand ([3H]CP55,940) Radioligand->Incubation Test_Compound Test Compound (this compound or Analog) Test_Compound->Incubation Filtration Filtration (Separation of bound and free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantification of bound radioligand) Filtration->Scintillation Data_Analysis Data Analysis (IC50/Ki determination) Scintillation->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay for CB1/CB2 Receptors

This protocol is a generalized method for determining the binding affinity of compounds to cannabinoid receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand: [3H]CP55,940.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4 (ice-cold).

  • Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

  • Test compounds: this compound and its analogs.

  • 96-well filter plates (e.g., Millipore).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well filter plate, add the assay buffer, radioligand ([3H]CP55,940), and either the test compound, vehicle (for total binding), or the non-specific binding control.

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes.

  • Filtration: Terminate the assay by rapidly filtering the contents of the wells through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding curves. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • [35S]GTPγS.

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Test compounds: this compound and its analogs.

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound and Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a solution of [35S]GTPγS and GDP in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the [35S]GTPγS/GDP solution, and either the test compound or vehicle.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through a filter plate.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Dry the filters, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Generate dose-response curves and calculate EC50 and Emax values to determine the potency and efficacy of the compounds.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1/CB2 receptor activation.

Materials:

  • Cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

  • Forskolin.

  • Assay buffer/medium.

  • Test compounds: this compound and its analogs.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Culture: Plate the cells in a suitable multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with the test compounds at various concentrations.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the compound concentration to determine the EC50 and Emax values.

References

(RS)-APICA: A Comparative Analysis of its Specificity in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (RS)-APICA's performance against other glutamate receptor modulators, supported by experimental data. Our analysis focuses on its specificity in cellular models, offering researchers a comprehensive overview for informed experimental design.

Executive Summary

This compound is a rigidified analog of (S)-α-methyl-4-phosphonophenylglycine (MPPG) and is characterized as a selective antagonist for Group II metabotropic glutamate receptors (mGluRs). Contrary to potential assumptions of activity at ionotropic NMDA receptors, available data confirms its primary action at mGluR2 and mGluR3. This guide will detail its selectivity profile in comparison to other well-established glutamate receptor antagonists.

Comparative Selectivity of Glutamate Receptor Antagonists

The following table summarizes the inhibitory potency (IC₅₀) of this compound and other commonly used glutamate receptor antagonists across different receptor subtypes. This data is crucial for designing experiments where targeting a specific glutamate receptor pathway is essential.

CompoundPrimary TargetIC₅₀ (µM)Other Notable Targets
This compound Group II mGluRs (mGluR2/3) 30 No significant activity at Group I and III mGluRs up to 1 mM.
IfenprodilGluN2B-containing NMDARs0.34 (for NR1A/NR2B)Over 400-fold lower affinity for NR1A/NR2A receptors.
MK-801NMDAR ion channelPotent non-competitive antagonistBinds to the PCP site within the ion channel.
Ro 25-6981GluN2B-containing NMDARsHigh affinity, selective antagonist
NVP-AAM077GluN2A-containing NMDARsHigh affinity, selective antagonist

Experimental Protocols for Determining Antagonist Specificity

To ascertain the specificity of a compound like this compound, rigorous experimental protocols are necessary. Below are detailed methodologies for key experiments.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This technique directly measures the effect of an antagonist on receptor-mediated ion channel currents.

Objective: To determine the IC₅₀ of this compound on mGluR II activation and to test for off-target effects on NMDARs.

Cell Preparation:

  • Culture HEK293 cells stably expressing human mGluR2 or mGluR3. For NMDAR off-target testing, use HEK293 cells expressing GluN1/GluN2A or GluN1/GluN2B subunits.

  • Plate cells on glass coverslips 24-48 hours before recording.

Recording Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

Procedure:

  • Obtain whole-cell patch-clamp recordings from transfected cells.

  • Hold the membrane potential at -70 mV.

  • Establish a baseline recording in the external solution.

  • Apply a specific agonist to elicit a maximal current response (e.g., Glutamate for mGluRs, NMDA + Glycine for NMDARs).

  • Once a stable current is achieved, co-apply the agonist with increasing concentrations of this compound.

  • Record the inhibition of the agonist-evoked current at each concentration.

  • Wash out this compound to test for reversibility.

  • Construct a concentration-response curve and calculate the IC₅₀ value.

Calcium Imaging

This method assesses changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation and inhibition.

Objective: To measure the functional antagonism of this compound at mGluR II and its lack of effect on NMDAR-mediated calcium influx.

Cell Preparation:

  • Use primary cortical neurons or cell lines expressing the target receptors.

  • Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

Procedure:

  • Mount the coverslip with loaded cells onto a perfusion chamber on an inverted fluorescence microscope.

  • Continuously perfuse with an external recording solution.

  • Establish a stable baseline fluorescence.

  • Apply an agonist to induce a rise in [Ca²⁺]i.

  • After washout and return to baseline, pre-incubate the cells with this compound for several minutes.

  • Re-apply the agonist in the presence of this compound and measure the change in fluorescence.

  • To test for NMDAR specificity, repeat the protocol using NMDA as the agonist.

  • Quantify the fluorescence changes to determine the inhibitory effect of this compound.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the mechanisms and experimental designs, the following diagrams are provided.

G cluster_0 Experimental Workflow: Specificity Testing start Start: Select Cellular Model (e.g., HEK293 cells, Primary Neurons) transfect Transfect with Target Receptor (mGluR2, mGluR3, GluN2A, GluN2B) start->transfect electrophys Electrophysiology (Patch-Clamp) transfect->electrophys ca_imaging Calcium Imaging (Fura-2 / Fluo-4) transfect->ca_imaging agonist Apply Agonist electrophys->agonist ca_imaging->agonist antagonist Apply this compound (Concentration Gradient) agonist->antagonist agonist->antagonist measure_ephys Measure Current Inhibition antagonist->measure_ephys measure_ca Measure Fluorescence Change antagonist->measure_ca ic50_ephys Calculate IC50 measure_ephys->ic50_ephys ic50_ca Determine Functional Inhibition measure_ca->ic50_ca compare Compare IC50 across Receptor Subtypes ic50_ephys->compare ic50_ca->compare end Conclusion: Determine Specificity Profile compare->end

Caption: Workflow for determining the specificity of this compound.

G cluster_0 Signaling Pathway: mGluR II vs. NMDAR cluster_mGluR Group II mGluR Pathway cluster_NMDAR NMDAR Pathway Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 NMDAR NMDAR (GluN1/GluN2B) Glutamate->NMDAR RS_APICA This compound RS_APICA->mGluR2_3 Ifenprodil Ifenprodil Ifenprodil->NMDAR Gi_o Gi/o mGluR2_3->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Ca_influx Ca²⁺ Influx NMDAR->Ca_influx CaMKII CaMKII Ca_influx->CaMKII Signaling Downstream Signaling CaMKII->Signaling

(RS)-APICA: A New Generation Synthetic Cannabinoid Demonstrating Enhanced Receptor Engagement and Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the synthetic cannabinoid (RS)-APICA reveals significant advantages in its pharmacological profile when compared to previous generations of similar compounds. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, highlighting key differences in receptor binding affinity, functional potency, and signaling pathways. The data presented underscores the evolution of synthetic cannabinoid design, leading to compounds with more potent and specific interactions with the endocannabinoid system.

This compound, also known as N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide, demonstrates potent agonism at both the CB1 and CB2 cannabinoid receptors. This contrasts with the varied and sometimes less potent profiles of earlier synthetic cannabinoids such as JWH-018, CP 47,497, HU-210, and AM-2201.

Comparative Analysis of Receptor Binding and Functional Potency

The primary advantages of this compound can be quantified through its binding affinity (Ki or IC50) and functional efficacy (EC50) at cannabinoid receptors. A lower Ki or IC50 value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a functional response.

CompoundReceptorBinding Affinity (Ki/IC50, nM)Functional Efficacy (EC50, nM)Agonist Type
This compound CB1 175 (IC50) [1]34 [1]Full Agonist [1]
CB2 Not Widely Reported29 [1]Full Agonist [1]
JWH-018CB1~9.00[2]102[2]Full Agonist[2]
CB2~2.94[2]133[2]Full Agonist[2]
CP 47,497CB1Not Widely Reported135[3]Agonist[3]
CB2Not Widely ReportedNot Widely Reported
HU-210CB10.061[4][5]Not Widely ReportedPotent Agonist[4][5]
CB20.52[4][5]Not Widely ReportedPotent Agonist[4][5]
AM-2201CB11.0Not Widely Reported
CB22.6Not Widely Reported

(Note: IC50 and Ki values, while both measures of affinity, may not be directly comparable if determined in different experimental settings.)

Understanding the Mechanism: Cannabinoid Receptor Signaling

Upon binding, this compound, like other cannabinoid agonists, activates the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a cascade of intracellular signaling events. Both CB1 and CB2 receptors are coupled to inhibitory G-proteins (Gi/o).[3] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Furthermore, receptor activation can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[3]

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., modulation of neurotransmission, immune response) MAPK_Pathway->Cellular_Response Agonist This compound (Agonist) Agonist->CB_Receptor Binds to cAMP->Cellular_Response

Cannabinoid receptor signaling cascade.

Experimental Methodologies

The data presented in this guide are derived from established in vitro assays. Understanding these methodologies is crucial for interpreting the results and for designing future research.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a compound for a receptor.

Objective: To measure the ability of a test compound, such as this compound, to displace a known radiolabeled ligand from the CB1 and CB2 receptors.

Materials:

  • Receptor Source: Cell membranes from cell lines (e.g., HEK-293 or CHO) engineered to express high levels of human CB1 or CB2 receptors.

  • Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]CP-55,940, which is labeled with a radioactive isotope.

  • Test Compound: this compound and other comparator compounds.

  • Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4) to maintain physiological conditions.

  • Filtration System: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Incubation: Receptor membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach a steady state.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand binding is plotted against the concentration of the test compound. This allows for the determination of the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow A Prepare reaction mixture: Receptor membranes + Radioligand + Test Compound (varying concentrations) B Incubate to reach equilibrium A->B C Rapidly filter through glass fiber filters B->C D Wash filters to remove unbound radioligand C->D E Measure radioactivity on filters (Scintillation Counting) D->E F Data Analysis: Plot binding vs. concentration Determine IC50 and Ki E->F

Workflow for a competitive radioligand binding assay.
cAMP Functional Assay

This assay is used to determine the functional potency (EC50) of a compound as an agonist or antagonist.

Objective: To measure the ability of a test compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase.

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK-293) expressing the CB1 or CB2 receptor.

  • Adenylyl Cyclase Stimulator: Forskolin is commonly used to stimulate cAMP production.

  • Test Compound: this compound and other comparator compounds.

  • cAMP Detection Kit: Commercially available kits (e.g., using HTRF or LANCE technologies) to measure intracellular cAMP levels.

Procedure:

  • Cell Culture: Cells are cultured in appropriate media and seeded into microplates.

  • Pre-incubation: Cells are pre-incubated with the test compound at various concentrations.

  • Stimulation: Forskolin is added to the wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Lysis and Detection: The cells are lysed, and the amount of cAMP produced is measured using a cAMP detection kit.

  • Data Analysis: The level of cAMP is plotted against the concentration of the test compound. For an agonist like this compound, this will be an inhibitory curve. The EC50 value, the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production, is determined from this curve.

Conclusion

The available data indicates that this compound is a potent, full agonist at both CB1 and CB2 receptors. Its high potency, particularly in functional assays, represents a significant advancement over some first-generation synthetic cannabinoids. This increased potency is a critical factor for researchers studying the endocannabinoid system, as it allows for the use of lower concentrations to achieve significant receptor activation, potentially reducing off-target effects. The detailed methodologies provided in this guide offer a framework for the continued investigation and comparison of novel cannabinoid compounds. As the landscape of synthetic cannabinoids continues to evolve, rigorous and standardized comparative studies will be essential for understanding their therapeutic potential and associated risks.

References

Statistical Validation of (RS)-APICA: A Comparative Analysis with JWH-018 and AM-2201

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical validation of the experimental data for (RS)-APICA, a synthetic cannabinoid, by comparing its performance against two other well-known synthetic cannabinoids, JWH-018 and AM-2201. The following sections present quantitative data in structured tables, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to offer an objective comparison for research and drug development purposes.

Data Presentation: Comparative Pharmacological Data

The following tables summarize the key pharmacological parameters of this compound, JWH-018, and AM-2201 at the human cannabinoid receptors CB1 and CB2. These values are crucial for understanding the potency and efficacy of these compounds.

CompoundReceptorBinding Affinity (Kᵢ in nM)Functional Potency (EC₅₀ in nM)Inhibitory Concentration (IC₅₀ in nM)
This compound CB1~1.22[1]34[1][2]175[2]
CB2Not widely reported29[1][2]Not widely reported
JWH-018 CB1~9.00 ± 5.00[2]102[2]Not applicable
CB2~2.94 ± 2.65[2]133[2]Not applicable
AM-2201 CB11.038[3]Not applicable
CB22.658[3]Not applicable

Note: Variations in reported values can be attributed to different experimental conditions and assay formats. Kᵢ (inhibitory constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of binding affinity, where a lower value indicates higher affinity. EC₅₀ (half-maximal effective concentration) is a measure of functional potency, where a lower value indicates greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard procedures used to obtain the pharmacological data presented.

Competitive Radioligand Binding Assay for Cannabinoid Receptors

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.

Materials:

  • Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).

  • Test Compounds: this compound, JWH-018, AM-2201.

  • Non-specific Binding Control: High concentration of a non-radiolabeled high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • Filtration Apparatus: 96-well filter plates (e.g., GF/C glass fiber filters) and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds in DMSO.

    • Perform serial dilutions of the test compounds in assay buffer to achieve a range of final concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Dilute the radioligand ([³H]CP-55,940) in assay buffer to a final concentration approximately equal to its dissociation constant (Kd).

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add radioligand and receptor membranes.

    • Non-specific Binding: Add radioligand, receptor membranes, and the non-specific binding control.

    • Competition Binding: Add radioligand, receptor membranes, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value from the curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay for Cannabinoid Receptor Agonists

This functional assay measures the activation of G-proteins coupled to cannabinoid receptors, providing a measure of the agonist's efficacy and potency (EC₅₀).

Materials:

  • Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Test Compounds: this compound, JWH-018, AM-2201.

  • GDP (Guanosine Diphosphate): To a final concentration of 10-100 µM.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled GTPγS (e.g., 10 µM).

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions and serial dilutions of test compounds in assay buffer.

    • Thaw cell membranes on ice and resuspend in assay buffer.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Add assay buffer, GDP, and varying concentrations of the test compound to the wells.

    • Add the cell membrane preparation.

    • For determining basal binding, omit the test compound.

    • For determining non-specific binding, add unlabeled GTPγS.

  • Initiation and Incubation:

    • Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Dry the filter mat, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Calculate the net agonist-stimulated binding by subtracting the basal binding from the binding in the presence of the agonist.

    • Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

    • Determine the EC₅₀ value (concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (maximal stimulation) from the resulting dose-response curve.

Mandatory Visualization

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB1_CB2 CB1/CB2 Receptor G_protein Gαi/o Protein CB1_CB2->G_protein Activates APICA This compound / Agonist APICA->CB1_CB2 Binds to AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Gene_expression Gene Expression MAPK->Gene_expression Regulates Competitive Radioligand Binding Assay Workflow start Start prep_reagents Prepare Reagents (Test Compound, Radioligand, Membranes) start->prep_reagents assay_setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) prep_reagents->assay_setup incubation Incubate at 30°C for 60-90 min assay_setup->incubation filtration Rapid Filtration (Cell Harvester) incubation->filtration washing Wash Filters filtration->washing quantification Scintillation Counting washing->quantification data_analysis Data Analysis (IC50 and Ki Calculation) quantification->data_analysis end End data_analysis->end GTP_gamma_S_Functional_Assay_Workflow start Start prep_reagents Prepare Reagents (Agonist, [35S]GTPγS, Membranes, GDP) start->prep_reagents assay_setup Assay Setup in 96-well Plate (Basal, Non-specific, Agonist) prep_reagents->assay_setup incubation Incubate at 30°C for 60 min assay_setup->incubation filtration Rapid Filtration (Cell Harvester) incubation->filtration washing Wash Filters filtration->washing quantification Scintillation Counting washing->quantification data_analysis Data Analysis (EC50 and Emax Calculation) quantification->data_analysis end End data_analysis->end

References

(RS)-APICA: A Comparative Guide to its Mode of Action as a Group II Metabotropic Glutamate Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-α-Amino-5-carboxy-2-methyl-3-isoxazolepropionic acid , commonly known as (RS)-APICA , is a selective antagonist of group II metabotropic glutamate receptors (mGluRs). This guide provides a comprehensive comparison of this compound's performance with other relevant compounds, supported by experimental data from peer-reviewed studies. It is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced mechanism of action of this important pharmacological tool.

I. Overview of this compound's Mode of Action

This compound functions as a competitive antagonist at group II mGluRs, which include the subtypes mGluR2 and mGluR3. These receptors are G-protein coupled receptors that are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels upon activation. Group II mGluRs are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit the release of glutamate. By blocking these receptors, this compound prevents the negative feedback mechanism, resulting in an increase in the extracellular concentration of glutamate.[1]

The antagonistic action of this compound has been demonstrated to have an inverse agonist-like effect, suggesting that it can reduce the basal activity of group II mGluRs in the absence of an agonist.[1] This property makes it a valuable tool for investigating the physiological roles of these receptors in various neurological processes.

II. Comparative Efficacy and Potency

The following table summarizes the quantitative data on the potency of this compound in comparison to other group II mGluR antagonists.

CompoundTargetAssay TypeIC50Source
This compound Group II mGluRsInhibition of agonist-induced depression of synaptic transmission30 µMMa et al., 1997
MPPG Group II mGluRsInhibition of agonist-induced depression of synaptic transmissionNot specified as more potent than APICAMa et al., 1997
LY341495 Group II mGluRsRadioligand binding assay1.6 nM (mGluR2), 17 nM (mGluR3)Schoepp et al., 1999
EGLU Group II mGluRsInhibition of agonist-induced depression of synaptic transmissionNot specifiedJane et al., 1995

III. Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound's mode of action are provided below.

A. In Vivo Microdialysis for Measuring Extracellular Glutamate

This protocol, adapted from Xi et al. (2002), is used to measure changes in extracellular glutamate concentrations in the nucleus accumbens of rats following the administration of this compound.

1. Animal Preparation:

  • Male Sprague-Dawley rats are anesthetized with chloral hydrate.

  • The rat is placed in a stereotaxic frame, and a guide cannula is implanted, targeting the nucleus accumbens.

2. Microdialysis Probe Implantation and Perfusion:

  • A microdialysis probe is inserted through the guide cannula.

  • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

3. Drug Administration:

  • This compound is dissolved in aCSF and administered through the microdialysis probe.

4. Sample Collection and Analysis:

  • Dialysate samples are collected at regular intervals before, during, and after drug administration.

  • Glutamate concentration in the dialysate is determined using high-performance liquid chromatography (HPLC) with fluorescence detection.

B. Electrophysiological Recording in Crustacean Stomatogastric Ganglion

This protocol, based on the work of Krenz et al. (2000), is used to assess the effect of this compound on neuronal rhythm generation.

1. Preparation:

  • The stomatogastric ganglion (STG) of the Caribbean spiny lobster is dissected and placed in a recording chamber.

  • The ganglion is continuously superfused with physiological saline.

2. Electrophysiological Recording:

  • Extracellular recordings are made from motor nerves using pin electrodes.

  • Intracellular recordings from identified neurons are performed using glass microelectrodes filled with potassium acetate.

3. Drug Application:

  • This compound is dissolved in the saline solution and bath-applied to the preparation.

4. Data Analysis:

  • Changes in the frequency and pattern of the gastric mill rhythm are analyzed to determine the effect of the antagonist.

IV. Visualizing the Mode of Action and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of group II mGluRs and the experimental workflow for in vivo microdialysis.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle Glutamate_synapse Glutamate Glutamate_vesicle->Glutamate_synapse Release mGluR2_3 Group II mGluR (mGluR2/3) AC Adenylyl Cyclase mGluR2_3->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits Ca_ion Ca2+ Ca_channel->Ca_ion Influx Ca_ion->Glutamate_vesicle Triggers release Glutamate_synapse->mGluR2_3 Binds Postsynaptic_receptor Postsynaptic Glutamate Receptors Glutamate_synapse->Postsynaptic_receptor Activates RS_APICA This compound RS_APICA->mGluR2_3 Blocks

Caption: Signaling pathway of group II mGluRs and the antagonistic action of this compound.

cluster_workflow In Vivo Microdialysis Workflow start Anesthetize Rat & Place in Stereotaxic Frame implant_cannula Implant Guide Cannula (Nucleus Accumbens) start->implant_cannula insert_probe Insert Microdialysis Probe implant_cannula->insert_probe perfuse_aCSF Perfuse with aCSF insert_probe->perfuse_aCSF collect_baseline Collect Baseline Dialysate Samples perfuse_aCSF->collect_baseline administer_drug Administer this compound via Probe collect_baseline->administer_drug collect_treatment Collect Dialysate Samples During and After Treatment administer_drug->collect_treatment analyze_samples Analyze Glutamate Concentration (HPLC) collect_treatment->analyze_samples end Data Analysis & Interpretation analyze_samples->end

References

Safety Operating Guide

Prudent Disposal Practices for (RS)-APICA in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for (RS)-APICA necessitates a cautious approach to its disposal, adhering to general best practices for chemical waste management. The following guidelines are based on standard procedures for handling research chemicals with unknown hazard profiles. It is imperative that researchers consult their institution's Environmental Health and Safety (EHS) department for specific protocols.

When handling this compound, researchers should operate under the assumption that the compound is hazardous. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times to prevent skin and eye contact.[1] Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Key Disposal and Safety Considerations

For any research chemical where a specific SDS is unavailable, a conservative approach to handling and disposal is required. The following table outlines general considerations based on standard laboratory safety protocols.

ConsiderationGeneral Guideline
Waste Classification Assume the waste is hazardous unless confirmed otherwise by analytical data.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, and a lab coat.[1]
Spill Management Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal as chemical waste.[2]
Containerization Use a clearly labeled, sealed, and chemically compatible container for waste collection.[3]
Segregation Do not mix with other waste streams unless compatibility is known.
Disposal Route Dispose of through your institution's hazardous waste program. Do not pour down the drain.[1]

Step-by-Step Disposal Protocol

The following protocol provides a general framework for the safe disposal of this compound waste.

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including gloves, eye protection, and a lab coat.[1]

  • Waste Segregation and Containerization:

    • Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealable container made of a compatible material.

    • Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof container. Aqueous and solvent-based waste should be collected separately.[1]

  • Labeling: Label the waste container with "Hazardous Waste," the chemical name "this compound," and any known or suspected hazards.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent, place it in a sealed container, and dispose of it as hazardous waste.[2]

  • Disposal Request: Arrange for pickup and disposal through your institution's EHS department or designated hazardous waste management service.[3]

Disposal Workflow

The following diagram illustrates a general workflow for the disposal of laboratory chemical waste like this compound.

cluster_0 Waste Generation & Segregation cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste (Solid or Liquid) B Select Appropriate Waste Container A->B C Label Container Clearly 'Hazardous Waste - this compound' B->C D Seal Container C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup via Institutional EHS E->F G Professional Disposal by Certified Vendor F->G

General Laboratory Chemical Waste Disposal Workflow

References

Essential Safety and Operational Protocols for Handling (RS)-APICA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent research chemicals like (RS)-APICA. This compound, also known as SDB-001, is a potent synthetic cannabinoid receptor agonist.[1][2] Due to its psychoactive properties and potential for harm, stringent safety and handling protocols are necessary. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your laboratory's safety culture and build trust in your handling of such compounds.

Hazard Identification and Personal Protective Equipment

A comprehensive approach to personal protective equipment (PPE) is crucial. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Personal Protective EquipmentSpecifications and Recommendations
Gloves Double-gloving with nitrile gloves is recommended. Ensure gloves are regularly inspected for tears or contamination and changed immediately if compromised.
Eye Protection Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles.
Lab Coat A buttoned, knee-length lab coat, preferably made of a flame-resistant material if flammable solvents are in use, must be worn at all times.
Respiratory Protection For procedures that may generate aerosols or dusts, a properly fitted NIOSH-approved respirator (e.g., N95 or higher) is essential. All work with the solid compound or concentrated solutions should be performed in a certified chemical fume hood.
Footwear Closed-toe shoes are required in the laboratory.

Experimental Workflow for Safe Handling of this compound

A structured workflow is critical to minimize the risk of exposure and contamination when working with potent compounds. The following diagram and protocol outline the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound receiving Receiving and Inventory storage Secure Storage receiving->storage Log and store immediately preparation Preparation in Fume Hood storage->preparation Transport in secondary containment experiment Experimental Use preparation->experiment Use smallest possible quantities decontamination Decontamination of Workspace experiment->decontamination Clean all surfaces and equipment waste_collection Segregated Waste Collection decontamination->waste_collection Dispose of all contaminated materials disposal Licensed Disposal waste_collection->disposal Arrange for professional disposal

Safe Handling Workflow for this compound

Detailed Experimental Protocol:

  • Receiving and Inventory:

    • Upon receipt, immediately inspect the package for any signs of damage or leakage in a designated receiving area.

    • Wear appropriate PPE (gloves and safety glasses) during inspection.

    • Log the compound into the laboratory's chemical inventory system, noting the date of receipt and quantity.

  • Secure Storage:

    • Store this compound in a securely locked, well-ventilated, and designated storage area for potent compounds.

    • Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.

    • If the compound is in a flammable solvent, store it in an approved flammable storage cabinet.

  • Preparation in a Chemical Fume Hood:

    • All handling of the solid compound or preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Use a dedicated set of non-porous, easily cleanable equipment (e.g., spatulas, weighing paper, glassware).

    • Work on a disposable absorbent bench liner to contain any spills.

  • Experimental Use:

    • Use the smallest quantity of the compound necessary for the experiment.

    • When transferring solutions, use positive displacement pipettes to avoid aerosol generation.

    • Keep all containers with this compound sealed when not in use.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent cross-contamination and environmental release.

Decontamination Procedures:

  • Surface Decontamination: At the end of each work session, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. While specific deactivating agents for this compound are not well-documented, a multi-step cleaning process is recommended.[5] First, use a detergent solution to remove the compound, followed by a rinse with a suitable solvent (e.g., ethanol or isopropanol), and a final rinse with water. For potent compounds like fentanyl, solutions containing bleach have been shown to be effective for degradation, but their compatibility with laboratory surfaces must be considered.[6][7]

  • Spill Cleanup: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Carefully collect the absorbent material into a sealed, labeled waste container. Decontaminate the spill area as described above.

Disposal Plan:

All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.

  • Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Disposal Method: The primary recommended method for the disposal of potent synthetic compounds is incineration by a licensed hazardous waste disposal company.[8] Do not dispose of this compound down the drain or in the regular trash.

  • Regulatory Compliance: Ensure all disposal procedures are in accordance with local, state, and federal regulations for controlled substances and hazardous waste.[9] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.